molecular formula C13H12O5 B2655454 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid CAS No. 405897-57-6

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid

Cat. No.: B2655454
CAS No.: 405897-57-6
M. Wt: 248.234
InChI Key: BTJZFEPNCDYRKU-UHFFFAOYSA-N
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Description

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid is a useful research compound. Its molecular formula is C13H12O5 and its molecular weight is 248.234. The purity is usually 95%.
BenchChem offers high-quality 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(3-methoxyphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-16-9-3-2-4-10(7-9)17-8-11-5-6-12(18-11)13(14)15/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJZFEPNCDYRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 5-[(3-Methoxyphenoxy)methyl]-2-furoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide details the synthetic pathway for 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (CAS: 405897-57-6), a functionalized furan derivative relevant to medicinal chemistry campaigns targeting allosteric hemoglobin modification and hypoxia-inducible factor (HIF) prolyl hydroxylase inhibition. The guide prioritizes a scalable, convergent synthetic strategy involving the nucleophilic displacement of a 5-chloromethyl furan intermediate by 3-methoxyphenol, followed by ester hydrolysis.

Retrosynthetic Analysis

The structural logic of the target molecule suggests a disconnection at the ether linkage between the furan methyl group and the phenolic oxygen. This simplifies the synthesis into two commercially viable fragments: a 5-(halomethyl)-2-furoic acid ester and 3-methoxyphenol .

Strategic Disconnection
  • C-O Bond Formation: The ether linkage is best formed via a Williamson ether synthesis. The furan ring acts as the electrophile (via the chloromethyl group) to avoid the harsh conditions required for nucleophilic aromatic substitution on the electron-rich phenol ring.

  • Protecting Group Strategy: The carboxylic acid on the furan ring is best masked as an ester (methyl or ethyl) to prevent side reactions during the alkylation step and to enhance solubility in organic solvents.

Retrosynthesis Target Target: 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid Disconnection Ether Disconnection FragmentA Fragment A: 3-Methoxyphenol (Nucleophile) FragmentA->Target  Retrosynthetic Step FragmentB Fragment B: Methyl 5-(chloromethyl)-2-furoate (Electrophile) FragmentB->Target

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the phenol and furan synthons.

Detailed Synthetic Pathway[1]

The synthesis is executed in three distinct stages: precursor preparation, coupling, and deprotection.

Step 1: Preparation of Electrophile (Methyl 5-(chloromethyl)-2-furoate)

While 5-chloromethyl-2-furoic acid esters are commercially available, they can be synthesized in-house to ensure purity and reduce costs.

  • Route A (Industrial/Scalable): Chloromethylation of Methyl 2-furoate (Blanc Reaction).[1]

    • Reagents: Methyl 2-furoate, Paraformaldehyde,

      
      , HCl (gas).
      
    • Conditions: Anhydrous conditions, 30–40°C.

    • Mechanism: Electrophilic aromatic substitution at the C5 position.

  • Route B (Laboratory Standard): Chlorination of Methyl 5-(hydroxymethyl)-2-furoate.

    • Reagents: Methyl 5-(hydroxymethyl)-2-furoate, Thionyl chloride (

      
      ), Pyridine (cat.), DCM.
      
    • Conditions: 0°C to RT, 2–4 hours.

    • Yield: Typically >90%.

Step 2: Ether Coupling (Williamson Ether Synthesis)

This is the critical convergent step. The choice of base and solvent controls the reaction rate and prevents C-alkylation side products.

  • Reagents:

    • Substrate: Methyl 5-(chloromethyl)-2-furoate (1.0 eq).

    • Nucleophile: 3-Methoxyphenol (1.1 eq).

    • Base: Potassium Carbonate (

      
      , 2.0 eq) or Cesium Carbonate (
      
      
      
      , 1.5 eq).
    • Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) to generate the more reactive iodide in situ (Finkelstein condition).

    • Solvent: Acetone (reflux) or DMF (60–80°C).

Protocol:

  • Charge a reaction vessel with 3-methoxyphenol (1.1 eq) and anhydrous acetone.

  • Add

    
     (2.0 eq) and stir for 30 minutes to facilitate phenoxide formation.
    
  • Add Methyl 5-(chloromethyl)-2-furoate (1.0 eq) dropwise.

  • Reflux the mixture for 6–12 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove excess phenol) and brine. Dry over

    
    .
    
Step 3: Ester Hydrolysis (Saponification)

The final step unmasks the carboxylic acid.

  • Reagents: Lithium Hydroxide (LiOH·H2O, 3.0 eq) or NaOH.

  • Solvent: THF:Water (3:1) or Methanol:Water (3:1).

  • Conditions: Room temperature, 4–12 hours.

Protocol:

  • Dissolve the intermediate ester in THF/Water.

  • Add LiOH·H2O.[2] Stir vigorously at RT.

  • Upon completion (LC-MS monitoring), acidify the reaction mixture to pH ~2 using 1M HCl.

  • Extract with EtOAc (3x).[3] The product often precipitates directly upon acidification in aqueous media.

  • Purification: Recrystallization from Ethanol/Water or column chromatography if necessary.

Reaction Scheme & Mechanism

The following diagram illustrates the complete forward synthesis, highlighting the nucleophilic attack and subsequent hydrolysis.

SynthesisPath Start1 Methyl 5-(chloromethyl)-2-furoate Intermediate Intermediate Ester: Methyl 5-[(3-methoxyphenoxy)methyl]-2-furoate Start1->Intermediate Start2 3-Methoxyphenol Start2->Intermediate FinalProduct Final Product: 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid Intermediate->FinalProduct Cond1 Step 1: Coupling K2CO3, Acetone, Reflux (SN2 Mechanism) Cond1->Intermediate Cond2 Step 2: Hydrolysis LiOH, THF/H2O, RT Then HCl (pH 2) Cond2->FinalProduct

Figure 2: Forward synthetic pathway from chloromethyl furan and phenol precursors to the final acid.

Optimization & Technical Data

Key Process Parameters

The following table summarizes critical parameters for the coupling step, which is the yield-determining step in this sequence.

ParameterRecommended ConditionRationale
Solvent Acetone or AcetonitrilePolar aprotic solvents favor

kinetics. Acetone allows easy workup via evaporation.
Base

(anhydrous)
Mild enough to prevent furan ring opening; strong enough to deprotonate phenol (

).
Stoichiometry Phenol (1.1 eq)Slight excess of the cheaper reagent ensures complete consumption of the valuable furan intermediate.
Temperature 50–60°CSufficient energy to overcome activation barrier without causing polymerization of the furan ring.
Catalyst KI (10 mol%)In situ formation of the iodomethyl furan accelerates the reaction (Finkelstein reaction).
Analytical Expectations
  • Physical State: White to off-white crystalline solid.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.9 (s, 1H, -COOH)
      
    • 
       7.2 (d, 1H, Furan H-3)
      
    • 
       7.1 (t, 1H, Ar-H)
      
    • 
       6.6 (d, 1H, Furan H-4)
      
    • 
       6.5 (m, 3H, Ar-H)
      
    • 
       5.1 (s, 2H, 
      
      
      
      )
    • 
       3.7 (s, 3H, 
      
      
      
      )

Safety & Scalability

Hazard Management
  • Alkylating Agents: Methyl 5-(chloromethyl)-2-furoate is a potent alkylating agent. It acts as a sensitizer and potential lachrymator. All handling must occur in a fume hood with appropriate PPE (nitrile gloves, goggles).

  • Furan Instability: Furan rings are acid-sensitive. During the hydrolysis workup, avoid prolonged exposure to pH < 2 or high temperatures, which can lead to ring opening and humin formation.

Scalability Considerations

For multi-gram to kilogram scale-up:

  • Solvent Swap: Replace acetone with Methyl Ethyl Ketone (MEK) to allow for higher reaction temperatures (

    
    ) without pressurization, reducing reaction times.
    
  • Quench: Ensure residual chloromethyl furan is destroyed by reacting with aqueous amine or caustic solution before waste disposal.

References

  • Georganics. (n.d.). Methyl 5-(chloromethyl)-2-furoate – preparation and application. Retrieved from [Link]

  • Mascal, M., & Nikitin, E. B. (2009). Dramatic advancements in the catalytic conversion of carbohydrates into 5-(chloromethyl)furfural (CMF). ChemSusChem. (Contextual grounding for chloromethyl furan synthesis).
  • León–Galeana, L., & Maldonado, L. A. (2008).[3] Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Natural Product Communications. Retrieved from [Link]

Sources

"5-[(3-Methoxyphenoxy)methyl]-2-furoic acid" physicochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid

Abstract: This technical guide provides a comprehensive framework for the physicochemical characterization of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid, a key organic molecule with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively published, this document outlines the authoritative, field-proven methodologies required to determine its critical properties. We present detailed, self-validating protocols for the determination of acid dissociation constant (pKa), thermodynamic solubility, and chromatographic purity. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust understanding of not just how to execute these analyses, but why they are performed in a specific manner. This guide is structured to serve as a complete laboratory reference for the characterization of this molecule and other novel furoic acid derivatives.

Introduction and Molecular Identity

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid belongs to the furoic acid class of compounds, characterized by a furan ring bearing a carboxylic acid group. Such structures are of significant interest in drug discovery as potential scaffolds and intermediates. The physicochemical properties of a lead compound are fundamental parameters that dictate its behavior in biological systems, influencing everything from absorption and distribution to formulation and stability. An accurate and comprehensive understanding of these properties is therefore a non-negotiable prerequisite for successful drug development.

This guide focuses on establishing a definitive physicochemical profile for this compound, providing the experimental blueprint for its scientific investigation.

Molecular Structure:

(A 2D chemical structure diagram would be placed here)

Figure 1. Chemical Structure of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid.

Core Physicochemical Profile

The following table summarizes the essential physicochemical properties for 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid. As this is a specialized chemical, many experimental values are not publicly cataloged; therefore, this table serves as a template for data acquisition using the protocols detailed in this guide.

PropertyValueSignificance in Drug Development
IUPAC Name 5-[(3-methoxyphenoxy)methyl]furan-2-carboxylic acid[1]Unambiguous chemical identification.
CAS Number 405897-57-6[1]Unique identifier for database searching and regulatory purposes.
Molecular Formula C₁₃H₁₂O₅[1]Confirms elemental composition and is the basis for molecular weight calculation.
Molecular Weight 248.23 g/mol [1]Essential for all stoichiometric calculations, solution preparation, and molarity-based assays.
Acidity (pKa) To Be Determined (TBD)Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
Aqueous Solubility TBDAffects dissolution rate and bioavailability; critical for formulation and dose determination.
Lipophilicity (LogP) TBDPredicts membrane permeability and distribution within the body; influences metabolism and toxicity.
Purity TBDEnsures that biological and chemical data are attributable to the target compound and not impurities.

Experimental Methodologies for Characterization

The following sections provide detailed, step-by-step protocols for determining the key physicochemical parameters. These methods are designed to be self-validating, incorporating system suitability and quality control checks to ensure data integrity.

Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa measurement due to its precision and direct assessment of ionization behavior.[2] The method involves monitoring pH changes in a solution of the compound upon the incremental addition of a titrant (a strong base for an acidic compound).[3][4] The pKa is the pH at which the compound is 50% ionized, found at the midpoint of the buffer region in the titration curve.[3]

Experimental Workflow:

G cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis P1 Calibrate pH meter (pH 4, 7, 10 buffers) P3 Prepare Analyte Solution (e.g., 1-10 mM in co-solvent/water) P1->P3 P2 Prepare 0.1 M NaOH (carbonate-free) P2->P3 P4 Purge with N2 gas P3->P4 T1 Immerse calibrated electrode in stirred analyte solution P4->T1 T2 Add titrant (NaOH) in small, precise increments T1->T2 T3 Record pH and titrant volume after each addition T2->T3 A1 Plot pH vs. Volume of Titrant T3->A1 A2 Calculate 1st Derivative (ΔpH/ΔV vs. V) A1->A2 A3 Identify Equivalence Point (Peak of 1st Derivative) A2->A3 A4 Determine Volume at Half-Equivalence Point (V½) A3->A4 A5 pKa = pH at V½ A4->A5

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Steps:

  • System Preparation:

    • Calibrate a high-precision pH meter using standard aqueous buffers (pH 4.0, 7.0, and 10.0).[3]

    • Prepare a standardized solution of 0.1 M NaOH. It is critical to use carbonate-free water to prevent interference.

    • Accurately weigh the compound and dissolve it in a suitable solvent system to a concentration of at least 10⁻⁴ M.[2] If solubility is low, a co-solvent like methanol can be used, but the pKa will be for that specific medium.[2]

  • Titration Procedure:

    • Transfer a known volume of the analyte solution to a titration vessel equipped with a magnetic stirrer.

    • Purge the solution with nitrogen gas for 5-10 minutes to displace dissolved CO₂, which can affect pH readings.[3]

    • Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

    • Begin the titration by adding small, precise increments of the NaOH solution. Record the pH and total volume of titrant added after the pH reading stabilizes with each addition.

  • Data Analysis and Validation:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point, where all the acid has been neutralized.

    • The half-equivalence point is exactly half the volume of titrant required to reach the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.[3] The experiment should be run in triplicate to ensure reproducibility.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the most reliable technique for measuring thermodynamic (or equilibrium) solubility.[5] It involves saturating a solvent with the compound over an extended period and then measuring the concentration of the dissolved solute.[5][6]

Detailed Steps:

  • Sample Preparation:

    • Add an excess amount of the solid compound to several vials containing a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water). The excess solid is crucial to ensure equilibrium is reached with the solid phase present.[5]

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 hours is standard, though sometimes longer periods (48-72 hours) are checked to confirm equilibrium has been met.[7]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The solution must then be filtered (e.g., using a 0.22 µm PVDF syringe filter) or centrifuged at high speed to remove all undissolved solids.[7]

  • Quantification and Validation:

    • Accurately dilute the clear filtrate with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection (see Protocol 3.3).[7]

    • A calibration curve must be generated using standards of known concentrations to ensure accurate quantification.[8] The experiment should be performed at least in triplicate.

Protocol: Purity and Identification via HPLC

HPLC is an essential technique for assessing the purity of a compound and is also used for quantification in other assays, such as the solubility determination.[9] For a furoic acid derivative, a reverse-phase method with UV detection is typically effective.[10]

Experimental Workflow:

G cluster_setup 1. Method Setup cluster_analysis 2. Sample Analysis cluster_data 3. Data Interpretation S1 Prepare Mobile Phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) S2 Install C18 Column and Equilibrate System S1->S2 S3 Set UV Detector Wavelength (e.g., 210-254 nm) S2->S3 A2 Inject Sample onto HPLC S3->A2 A1 Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) A1->A2 A3 Acquire Chromatogram A2->A3 D1 Identify Main Peak (Retention Time) A3->D1 D2 Integrate All Peaks D1->D2 D3 Calculate Purity (% Area = [Area_main / Area_total] * 100) D2->D3

Caption: General workflow for purity analysis by HPLC-UV.

Typical HPLC Conditions:

  • Instrument: Standard HPLC system with a UV-Vis detector.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase with polar end-capping is often robust for highly aqueous mobile phases.[9]

  • Mobile Phase: A gradient of Acetonitrile and Water, with an acid modifier like 0.1% formic acid or phosphoric acid to ensure the carboxylic acid is protonated and sharp peaks are obtained.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.[11]

  • Detection: UV detection at a wavelength where the compound shows significant absorbance (e.g., 210 nm for the carboxyl group or a higher wavelength if the aromatic system dominates).[11][12]

  • Injection Volume: 10 µL.

Procedure & System Suitability:

  • Standard and Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in the mobile phase or a compatible solvent.

  • Analysis: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved. Inject the sample and run the gradient method.

  • Purity Calculation: The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

  • Validation: The method is considered valid if system suitability criteria are met. This includes checks for consistent retention time, theoretical plates (>2000), and peak tailing factor (typically 0.8-1.5) from replicate injections of a standard.

Conclusion

The physicochemical properties of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid are foundational to its potential development as a therapeutic agent or advanced material. This guide provides the necessary authoritative protocols to rigorously determine its pKa, solubility, and purity. By adhering to these detailed, self-validating methodologies, researchers can generate high-quality, reproducible data, forming a solid basis for further investigation, formulation, and application of this promising compound.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • PMC. (n.d.). Development of Methods for the Determination of pKa Values.
  • PMC. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration.
  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • OIV. (n.d.). Organic Acids : HPLC (Type-IV).
  • Sigma-Aldrich. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
  • ResearchGate. (2014). What would be the ideal conditions of HPLC for organic acid detection? Which mobile phase and column is suitable, as organic acids are hydrophilic?.
  • MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications.
  • PubChem. (n.d.). 5-(2-Methoxyphenyl)-2-furoic acid.
  • PubChem. (n.d.). 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid.

Sources

A-Z Guide to Crystal Structure Analysis: The Case of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms in a molecule, elucidated through crystal structure analysis, is fundamental to understanding its physicochemical properties and biological activity. This is particularly critical in drug development, where slight variations in crystalline form can significantly impact a drug's efficacy, stability, and bioavailability.[1][2] This guide provides a comprehensive, in-depth technical overview of the methodologies and rationale behind determining the crystal structure of a novel compound, using "5-[(3-Methoxyphenoxy)methyl]-2-furoic acid" as a practical case study. While a specific crystal structure for this molecule is not publicly available, this document outlines the complete workflow, from crystal growth to data analysis and interpretation, offering field-proven insights for researchers.

Introduction: The Significance of Crystalline Structure

"5-[(3-Methoxyphenoxy)methyl]-2-furoic acid" is a small organic molecule with potential applications in medicinal chemistry, likely as a building block or intermediate in the synthesis of more complex pharmacologically active agents.[3][4][5] The furoic acid moiety is a known structural motif in various biologically active compounds.[6][7] Understanding the precise three-dimensional structure of this molecule is paramount. X-ray crystallography stands as a powerful technique to determine the atomic and molecular structure of a crystal.[8] This knowledge allows for:

  • Rational Drug Design: Elucidating the molecule's conformation and intermolecular interactions provides a basis for designing more potent and selective drug candidates.[1][9]

  • Polymorph Identification: Different crystalline forms, or polymorphs, of the same compound can exhibit distinct physical properties, including solubility and stability.[2][10][11] Identifying and characterizing these polymorphs is a critical step in drug development to ensure consistent product performance.[10][12]

  • Intellectual Property: Novel crystalline forms of a drug substance can be patentable, providing a competitive advantage.[10]

This guide will walk through the essential steps to achieve a high-quality crystal structure of our target molecule, emphasizing the causality behind each experimental choice.

The Workflow of Crystal Structure Determination

The journey from a powdered sample to a refined 3D crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography.

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid is a novel chemical entity featuring a central furoic acid core, a known pharmacophore, linked to a methoxyphenoxy moiety. While direct pharmacological data on this specific molecule is not extensively available, its structural components suggest a rich potential for therapeutic applications. This guide synthesizes information from related chemical classes to propose and explore potential therapeutic targets. Drawing on the well-documented anti-inflammatory and antimicrobial properties of furan derivatives, we will delve into the mechanistic pathways that 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid could modulate. This document provides a hypothesis-driven framework for researchers, outlining detailed experimental protocols to investigate its efficacy and mechanism of action, thereby paving the way for its potential development as a therapeutic agent.

Introduction: Unveiling the Therapeutic Potential of a Furan Derivative

The furan ring is a versatile heterocyclic scaffold that is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The parent compound, 2-furoic acid, and its derivatives are utilized as key intermediates in the synthesis of a variety of pharmaceuticals.[2][3] The incorporation of a methoxyphenoxy group introduces additional complexity and potential for specific molecular interactions, warranting a thorough investigation into the therapeutic promise of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid.

This guide will focus on two primary, evidence-based hypotheses for the therapeutic applications of this compound:

  • Hypothesis 1: Anti-Inflammatory Activity. Based on the known anti-inflammatory effects of furan derivatives, we propose that 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid may target key mediators of the inflammatory cascade.[2]

  • Hypothesis 2: Antimicrobial Activity. The furoic acid scaffold is a component of several antimicrobial agents.[3][4] We hypothesize that 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid could exhibit direct antimicrobial effects or act as a synergist with existing antibiotics.

Proposed Therapeutic Target 1: Modulation of Inflammatory Pathways

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Furan derivatives have been shown to exert anti-inflammatory effects through various mechanisms, such as the suppression of inflammatory mediators and modulation of key signaling pathways.[2][5]

Scientific Rationale

Furan-containing compounds can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation.[2] This is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Furthermore, furan derivatives have been reported to modulate inflammatory signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[5] The methoxyphenoxy group may enhance the binding affinity of the compound to specific targets within these pathways.

Proposed Mechanism of Action: A Visual Pathway

The following diagram illustrates the hypothesized anti-inflammatory mechanism of action for 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid.

Anti-inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_Pathway MAPK Pathway MyD88->MAPK_Pathway NF_kB_Inhibitor IκB IKK->NF_kB_Inhibitor Phosphorylates & Degrades NF_kB NF-κB IKK->NF_kB Phosphorylates & Activates NF_kB_Inhibitor->NF_kB Inhibits NF_kB_active Active NF-κB NF_kB->NF_kB_active Inflammatory_Genes Inflammatory Gene Transcription MAPK_Pathway->Inflammatory_Genes Compound 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid Compound->IKK Potential Inhibition Compound->MAPK_Pathway Potential Inhibition NF_kB_active->Inflammatory_Genes

Caption: Hypothesized Anti-Inflammatory Signaling Pathway.

Experimental Validation Workflow

A tiered approach is recommended for validating the anti-inflammatory potential of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid.

The initial phase focuses on cell-based assays to determine the compound's direct effects on inflammatory responses.

In_Vitro_Workflow Start Start: Cell Culture Cell_Treatment Treat Macrophages with LPS +/- Compound Start->Cell_Treatment NO_Assay Measure Nitric Oxide (NO) Production (Griess Assay) Cell_Treatment->NO_Assay PGE2_Assay Measure Prostaglandin E2 (PGE2) Levels (ELISA) Cell_Treatment->PGE2_Assay Cytokine_Assay Measure Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) (ELISA/Multiplex Assay) Cell_Treatment->Cytokine_Assay Western_Blot Analyze Protein Expression of iNOS, COX-2, and Phosphorylated MAPK/NF-κB Pathway Proteins Cell_Treatment->Western_Blot qPCR Analyze mRNA Expression of Inflammatory Genes Cell_Treatment->qPCR Results Data Analysis & Interpretation NO_Assay->Results PGE2_Assay->Results Cytokine_Assay->Results Western_Blot->Results qPCR->Results

Caption: In Vitro Anti-Inflammatory Validation Workflow.

Step-by-Step Protocol: In Vitro Anti-inflammatory Activity Assessment

  • Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay: Determine the non-toxic concentration range of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid using an MTT or similar cell viability assay.

  • LPS Stimulation: Seed cells in appropriate plates and pre-treat with various concentrations of the test compound for 1 hour. Subsequently, stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • PGE2 and Cytokine Measurement: Utilize commercial ELISA kits to quantify the levels of PGE2, TNF-α, and IL-6 in the cell culture supernatant.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to detect the protein levels of iNOS, COX-2, and key phosphorylated proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-p38, p-ERK, p-JNK).

  • Quantitative PCR (qPCR): Extract total RNA from the cells, reverse transcribe to cDNA, and perform qPCR to measure the mRNA expression levels of Nos2, Ptgs2, Tnf, and Il6.

Data Presentation: Expected In Vitro Results

AssayEndpointExpected Outcome with Compound Treatment
Griess AssayNitrite ConcentrationDose-dependent decrease
ELISAPGE2, TNF-α, IL-6 LevelsDose-dependent decrease
Western BlotiNOS, COX-2, p-p65, p-p38 Protein LevelsDose-dependent decrease
qPCRNos2, Ptgs2, Tnf, Il6 mRNA LevelsDose-dependent decrease

Positive in vitro results should be followed by validation in established animal models of inflammation.

Recommended In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for one week under standard laboratory conditions.

  • Compound Administration: Administer 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Induction of Edema: One hour after compound administration, inject 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

Proposed Therapeutic Target 2: Antimicrobial Activity

The furan scaffold is present in numerous antimicrobial agents, suggesting that 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid may possess similar properties.[4][6][7]

Scientific Rationale

Furoic acid and its derivatives have demonstrated activity against a range of bacteria and fungi.[6][7] The mechanism of action can vary, but may involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication. The lipophilicity and electronic properties conferred by the methoxyphenoxy group could enhance the compound's ability to penetrate microbial cell walls and interact with intracellular targets.

Experimental Validation Workflow

A systematic screening approach is necessary to determine the antimicrobial spectrum and potency of the compound.

Antimicrobial_Workflow Start Start: Microbial Strains MIC_Determination Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method) Start->MIC_Determination MBC_Determination Determine Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Time_Kill_Assay Perform Time-Kill Kinetic Assays MBC_Determination->Time_Kill_Assay Mechanism_Studies Investigate Mechanism of Action (e.g., Membrane Permeability, Biofilm Inhibition) Time_Kill_Assay->Mechanism_Studies Results Data Analysis & Interpretation Mechanism_Studies->Results

Caption: Antimicrobial Activity Validation Workflow.

Step-by-Step Protocol: Antimicrobial Susceptibility Testing

  • Microbial Strains: Obtain a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans).[6]

  • Minimum Inhibitory Concentration (MIC) Determination: Use the broth microdilution method according to CLSI guidelines. Briefly, prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate with appropriate growth medium. Inoculate each well with a standardized microbial suspension. Incubate and determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: Subculture aliquots from the wells showing no visible growth in the MIC assay onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

  • Time-Kill Kinetic Assays: To understand the dynamics of the antimicrobial effect, perform time-kill assays by exposing the microbial culture to the compound at concentrations corresponding to the MIC and multiples of the MIC. Collect samples at various time points and determine the number of viable cells by plating.

Data Presentation: Expected Antimicrobial Activity Results

Microbial StrainMIC (µg/mL)MBC (µg/mL)
S. aureus (ATCC 29213)
E. coli (ATCC 25922)
C. albicans (ATCC 90028)

Conclusion and Future Directions

The structural features of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid strongly suggest its potential as a novel therapeutic agent, particularly in the realms of anti-inflammatory and antimicrobial applications. The experimental frameworks provided in this guide offer a clear and logical path for the systematic evaluation of these hypotheses.

Future research should focus on elucidating the precise molecular targets through techniques such as affinity chromatography, proteomics, and in silico modeling. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will also be crucial for optimizing the potency and selectivity of this promising compound. The successful validation of its therapeutic potential could lead to the development of a new class of drugs for a wide range of diseases.

References

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  • (PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate. [Link]

  • Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. ResearchGate. [Link]

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"5-[(3-Methoxyphenoxy)methyl]-2-furoic acid" in vitro metabolic stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Assessing the In Vitro Metabolic Stability of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid

Executive Summary

In the trajectory of drug discovery and development, the early assessment of a compound's metabolic fate is a cornerstone of building a robust safety and efficacy profile. Metabolic stability, the susceptibility of a chemical compound to biotransformation, directly influences its pharmacokinetic properties, including half-life, bioavailability, and clearance.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the in vitro metabolic stability of the novel entity, 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid. By synthesizing established principles with detailed, field-proven protocols, this document outlines a self-validating system for generating reliable and interpretable data, crucial for informed decision-making in lead optimization and candidate selection. We will delve into the strategic selection of enzymatic systems, provide a detailed protocol for the foundational liver microsomal stability assay, discuss the analytical quantification via LC-MS/MS, and interpret the resulting data to predict in vivo behavior.

The Central Role of Metabolic Stability in Pharmacokinetics

The journey of a drug candidate from administration to therapeutic action is profoundly shaped by its metabolic profile. The liver, the body's primary metabolic hub, employs a vast arsenal of enzymes to modify xenobiotics.[3][4] These biotransformations are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

  • Phase I Metabolism: Primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, these reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl) on the parent molecule, typically through oxidation, reduction, or hydrolysis.[1][5][6]

  • Phase II Metabolism: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate), rendering them more water-soluble and facilitating their excretion.[1]

An understanding of a compound's stability in the presence of these enzymes is critical. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while a compound that is too stable may accumulate and lead to toxicity. Therefore, in vitro metabolic stability assays serve as an essential early-warning system.[1][7]

Structural Analysis and Predicted Metabolic Liabilities of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid

Before embarking on experimental work, a structural analysis of the target compound can reveal potential metabolic "soft spots."

Caption: Predicted metabolic pathways for 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid.

  • O-Demethylation: The methoxy group on the phenoxy ring is a classic substrate for CYP-mediated O-demethylation (particularly by CYP2D6 and CYP2C19), which would yield a phenolic metabolite.

  • Ether Bond Cleavage: The ether linkage between the phenoxy and methyl-furan moieties is another potential site for oxidative cleavage by CYPs.

  • Furan Ring Oxidation: The furan ring itself can undergo oxidation, potentially leading to ring-opening and the formation of reactive intermediates.

  • Benzylic Oxidation: The methylene bridge is susceptible to oxidation to a secondary alcohol.

  • Phase II Conjugation: The carboxylic acid group is a prime candidate for glucuronidation by UDP-glucuronosyltransferases (UGTs), a major Phase II metabolic pathway.

A Tiered Strategy for Selecting In Vitro Test Systems

The choice of an in vitro model is a balance between physiological relevance, throughput, and the specific question being asked. A tiered approach is most effective.

Tier 1: Liver Microsomes for High-Throughput Screening

Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells.[1][4] They are a cost-effective and widely used tool for initial metabolic stability screening.[3]

  • Strengths:

    • High concentration of Phase I enzymes, particularly CYPs.[1][8]

    • Easy to prepare, store, and amenable to high-throughput, automated formats.[3][4]

    • Ideal for determining intrinsic clearance related to Phase I metabolism.[3]

  • Limitations:

    • Lack cytosolic enzymes (e.g., some dehydrogenases) and Phase II enzymes that require soluble cofactors.

    • Devoid of cellular structures and transporters, which can influence intracellular drug concentrations.[9]

Tier 2: Hepatocytes for Comprehensive Metabolic Profiling

Suspensions of cryopreserved primary hepatocytes represent the gold standard for many in vitro metabolism studies.[9]

  • Strengths:

    • Contain the full complement of Phase I and Phase II metabolic enzymes, as well as functional transporters, providing a highly physiologically relevant system.[7][9]

    • Allow for the simultaneous assessment of multiple metabolic pathways.

  • Limitations:

    • Higher cost and lower throughput compared to microsomes.

    • Subject to inter-donor variability.[9]

    • Limited lifespan in culture.[9]

This guide will focus on the Tier 1 microsomal stability assay as the foundational experiment.

Core Protocol: High-Throughput Liver Microsomal Stability Assay

This protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity. The core principle is to measure the disappearance of the parent compound over a time course when incubated with liver microsomes and a required cofactor.

Workflow Overview

Caption: Experimental workflow for the liver microsomal stability assay.

Materials & Reagents
  • Test Compound: 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

  • Positive Controls:

    • High Clearance: Verapamil (or Testosterone)

    • Low Clearance: Warfarin (or Imipramine)

  • Quenching Solution: Acetonitrile (ACN), chilled to -20°C, containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but non-interfering compound like Tolbutamide).

  • Equipment: 96-well incubation plates, multi-channel pipettes, incubating shaker (37°C), centrifuge.

Step-by-Step Experimental Protocol
  • Prepare Stock Solutions:

    • Dissolve the test compound and controls in DMSO to a stock concentration of 10 mM. Serially dilute to create working stocks. The final concentration of DMSO in the incubation should be ≤ 0.5% to avoid enzyme inhibition.

    • Prepare the NADPH Regenerating System solution according to the manufacturer's instructions.

  • Set Up Incubation Plate (96-well format):

    • For each compound, designate wells for each time point (e.g., 0, 5, 15, 30, 60 min) and a "-NADPH" control.

    • Reaction Volume: 200 µL total.

  • Incubation Procedure:

    • Step 1 (Pre-Plate NADPH): To the appropriate wells, add 100 µL of 2X concentrated NADPH Regenerating System. To the "-NADPH" control wells, add 100 µL of buffer instead.

    • Step 2 (Prepare Master Mix): In a separate tube, prepare a master mix of buffer and microsomes. For a final microsomal protein concentration of 0.5 mg/mL, this would be:

      • Phosphate Buffer: 95 µL

      • HLM (20 mg/mL): 5 µL

    • Step 3 (Pre-Incubation): Add 100 µL of the microsome master mix to a new plate. Add 1 µL of the test compound working stock (for a final concentration of 1 µM).

    • Step 4 (Incubate): Place both plates in an incubating shaker at 37°C for 5-10 minutes to pre-warm.

    • Step 5 (Initiate Reaction): Transfer 100 µL from the pre-warmed NADPH plate to the corresponding wells of the microsome/compound plate to start the reaction. Mix gently. The "0 min" time point sample is taken immediately after this step.

  • Time-Point Sampling and Quenching:

    • At each designated time point (0, 5, 15, 30, 60 min), transfer 50 µL of the reaction mixture from the incubation plate to a new 96-well plate containing 150 µL of the cold ACN with Internal Standard. This immediately stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing:

    • Seal the quenched sample plate and vortex thoroughly for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Bioanalytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantifying the disappearance of the parent drug due to its high sensitivity, selectivity, and speed.[10][11][12]

  • Principle: The LC system separates the analyte of interest from matrix components, and the MS/MS system provides highly selective detection and quantification using Multiple Reaction Monitoring (MRM).

  • Method Development:

    • Tuning: Infuse a standard solution of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid and the chosen internal standard into the mass spectrometer to determine the optimal precursor ion (typically [M+H]+ or [M-H]-) and the most stable, high-intensity product ions for MRM transitions.

    • Chromatography: Develop a rapid gradient elution method using a C18 column to achieve a sharp peak for the analyte and separate it from any potential interfering peaks from the matrix.

  • Quantification: The concentration of the analyte at each time point is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Data Analysis, Interpretation, and Presentation

The primary goal of data analysis is to determine the compound's half-life (t½) and intrinsic clearance (CLint).

  • Calculate Percent Remaining: % Remaining = (Analyte/IS Peak Area Ratio at time t) / (Analyte/IS Peak Area Ratio at time 0) * 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the % Remaining versus incubation time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • t½ = 0.693 / -k

  • Calculate Intrinsic Clearance (CLint):

    • CLint is the measure of the intrinsic ability of the liver to metabolize a drug.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

Tabular Data Presentation

The results should be summarized in a clear, concise table.

Compoundt½ (min)CLint (µL/min/mg protein)Stability Classification
5-[(3-Methoxyphenoxy)methyl]-2-furoic acid Calculated ValueCalculated ValueAssigned Category
Verapamil (High Clearance Control)< 10> 70Low Stability
Warfarin (Low Clearance Control)> 60< 12High Stability

Stability Classification is often based on institutional criteria (e.g., t½ > 30 min is considered stable).

Regulatory Imperatives and Next Steps

Data from in vitro metabolism studies are a critical component of preclinical data packages submitted to regulatory agencies like the FDA and EMA.[13][14] These agencies provide detailed guidance on conducting and interpreting drug-drug interaction (DDI) and metabolism studies.[15][16][17]

If 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid demonstrates moderate to high clearance in microsomes, the following steps are warranted:

  • Metabolite Identification: Use high-resolution mass spectrometry to identify the structures of the major metabolites formed.[10]

  • Reaction Phenotyping: Incubate the compound with a panel of recombinant human CYP enzymes to identify the specific isoforms responsible for its metabolism.[8][13] This is crucial for predicting potential DDIs.

  • Hepatocyte Stability Assay: Confirm the findings in a more physiologically complete system and investigate the role of Phase II metabolism.

Conclusion

This technical guide provides a robust, scientifically grounded framework for the initial assessment of the in vitro metabolic stability of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid. By employing a validated liver microsomal assay, leveraging the power of LC-MS/MS for quantification, and adhering to rigorous data analysis principles, researchers can generate high-quality data. This information is fundamental for guiding medicinal chemistry efforts, prioritizing compounds with favorable pharmacokinetic profiles, and building a comprehensive understanding of a drug candidate's disposition, ultimately paving the way for successful clinical development.

References

  • MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Available at: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Available at: [Link]

  • PubMed. (1970). [Metabolism of 3-hydroxy-5-(hydroxymethyl)-2-methylisonicetinaldoxime, 2-hydroxy-3-methoxybenzaldoxime and 4-hydroxy-5-methoxyisophthalic dioxime]. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Available at: [Link]

  • PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Available at: [Link]

  • Food and Drug Administration (FDA). (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Available at: [Link]

  • PubMed. (n.d.). Analytical strategies for identifying drug metabolites. Available at: [Link]

  • ACS Publications. (2019). Analytical Techniques for the Identification and Quantification of Drugs and Metabolites in Wastewater Samples. Available at: [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Available at: [Link]

  • Regulations.gov. (2017). Guidance for Industry: drug interactions, in vitro and in vivo. Available at: [Link]

  • Food and Drug Administration (FDA). (n.d.). Guidance for Industry: DRUG METABOLISM/DRUG INTERACTION STUDIES IN THE DRUG DEVELOPMENT PROCESS: STUDIES IN VITRO. Available at: [Link]

  • PubMed. (n.d.). Formation of 5-methyl-4-hydroxy-3[2H]-furanone in cytosolic extracts obtained from Zygosaccharomyces rouxii. Available at: [Link]

  • PubMed. (n.d.). Cytochrome P450 4A11 inhibition assays based on characterization of lauric acid metabolites. Available at: [Link]

  • ResearchGate. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available at: [Link]

  • YouTube. (2024). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. Available at: [Link]

  • Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Available at: [Link]

  • ResearchGate. (n.d.). The in vitro metabolic stability study of the selected compounds. Available at: [Link]

  • Springer. (n.d.). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Available at: [Link]

  • ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available at: [Link]

  • ALWSCI. (2024). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Available at: [Link]

  • Food and Drug Administration (FDA). (n.d.). M12 Drug Interaction Studies. Available at: [Link]

  • MDPI. (n.d.). Flavonoids as CYP3A4 Inhibitors In Vitro. Available at: [Link]

  • PubMed Central (PMC). (2022). Enzyme Activity of Natural Products on Cytochrome P450. Available at: [Link]

  • PubChem. (n.d.). 5-Hydroxymethyl-2-furoic acid. Available at: [Link]

  • PubChem. (n.d.). 5-Formyl-2-furancarboxylic Acid. Available at: [Link]

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Discovery and origin of "5-[(3-Methoxyphenoxy)methyl]-2-furoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the chemical probe and pharmacophore 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid .

A Critical Scaffold in D-Amino Acid Oxidase (DAAO) Inhibitor Discovery

Executive Summary

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (CAS: 405897-57-6) is a synthetic small molecule belonging to the class of 5-substituted-2-furoic acids .[1] While often encountered as a high-throughput screening (HTS) library member, this specific architecture represents a "privileged scaffold" in the development of D-Amino Acid Oxidase (DAAO) inhibitors .

This guide analyzes the compound’s utility as a chemical probe for CNS drug discovery (specifically Schizophrenia), details its robust synthetic pathway, and dissects the structural rationale that makes it a potent mimic of D-amino acids.

Chemical Identity & Structural Rationale[2]

The compound functions as a bioisostere for D-amino acids (like D-serine). Its efficacy is derived from its ability to dock into the active site of flavoenzymes while extending a hydrophobic tail to gain selectivity.

FeatureSpecification
IUPAC Name 5-[(3-methoxyphenoxy)methyl]furan-2-carboxylic acid
CAS Number 405897-57-6
Molecular Formula

Molecular Weight 248.23 g/mol
cLogP ~2.3 (Favorable for CNS penetration)
pKa (Acid) ~3.5 (Ionized at physiological pH)
The Pharmacophore Triad
  • Furoic Acid Headgroup: The planar 2-carboxylic acid mimics the

    
    -carboxyl group of D-serine, forming critical electrostatic interactions with Arg283  and Tyr224  in the DAAO active site.
    
  • Methylene-Ether Linker: Provides rotational freedom, allowing the "tail" to adjust without disrupting the headgroup binding. It is metabolically more stable than an ester linkage.

  • 3-Methoxyphenoxy Tail: A hydrophobic moiety that occupies the "substrate specificity pocket," improving affinity (

    
    ) compared to the endogenous substrate.
    
Synthesis & Manufacturing

Rationale: To ensure reproducibility, we utilize a convergent synthesis strategy starting from methyl 5-methyl-2-furoate. This pathway avoids the instability of free furoic acid intermediates.

Reaction Scheme (Graphviz)

SynthesisPathway SM1 Methyl 5-methyl-2-furoate (Starting Material) Step1 Radical Bromination (NBS, AIBN, CCl4, Reflux) SM1->Step1 Int1 Intermediate A: Methyl 5-(bromomethyl)-2-furoate Step1->Int1 Yield: ~75% Step2 Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Int1->Step2 SM2 3-Methoxyphenol SM2->Step2 Int2 Intermediate B: Methyl 5-[(3-methoxyphenoxy)methyl]-2-furoate Step2->Int2 Yield: ~85% Step3 Saponification (LiOH, THF/H2O, Acidify) Int2->Step3 Product Final Product: 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid Step3->Product Yield: ~95%

Figure 1: Convergent synthesis pathway for 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid.

Detailed Protocol
  • Bromination (The Benzylic Analog):

    • Dissolve methyl 5-methyl-2-furoate (1.0 eq) in anhydrous

      
       (or Trifluoromethylbenzene for green chemistry compliance).
      
    • Add N-bromosuccinimide (NBS) (1.05 eq) and catalytic AIBN .

    • Reflux for 3 hours. Monitor by TLC (Hexane/EtOAc). The furan ring is electron-rich; avoid excess bromine to prevent ring bromination.

    • Validation:

      
      -NMR shift of 
      
      
      
      (2.4 ppm) to
      
      
      (4.5 ppm).
  • Ether Coupling:

    • Suspend 3-methoxyphenol (1.1 eq) and anhydrous

      
       (2.0 eq) in acetone.
      
    • Add the brominated intermediate dropwise. Reflux for 6 hours.

    • Critical Step: Ensure anhydrous conditions to prevent hydrolysis of the bromide to the alcohol.

  • Hydrolysis:

    • Treat the ester with LiOH (3 eq) in THF/Water (1:1) at room temperature.

    • Acidify carefully with 1M HCl to pH 3.0 to precipitate the free acid.

    • Recrystallize from Ethanol/Water.

Mechanism of Action: DAAO Inhibition

Context: Schizophrenia is linked to NMDA receptor hypofunction. D-Serine is a co-agonist of NMDAR. DAAO degrades D-Serine. Therefore, inhibiting DAAO increases D-Serine levels, potentially restoring NMDAR function.

The 5-substituted-2-furoic acid scaffold acts as a competitive inhibitor.

Binding Logic (Graphviz)

MOA Inhibitor 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid Arg283 Arg283 / Tyr224 (Electrostatic Anchor) Inhibitor->Arg283 Carboxylate Interaction (Mimics D-Amino Acid) HydroPocket Hydrophobic Pocket (Selectivity Region) Inhibitor->HydroPocket 3-Methoxyphenoxy Tail (Steric Fit) DAAO D-Amino Acid Oxidase (Active Site) Result Inhibition of D-Serine Degradation (Increased Synaptic D-Serine) DAAO->Result Enzymatic Blockade Arg283->DAAO HydroPocket->DAAO

Figure 2: Mechanism of Action illustrating the competitive binding mode of the inhibitor.

Structure-Activity Relationship (SAR)
  • The 2-COOH: Essential. Conversion to ester or amide abolishes activity (loss of salt bridge to Arg283).

  • The 5-Linker: The

    
     linker is optimal. Extending to 
    
    
    
    often reduces potency due to entropic penalties.
  • The 3-Methoxy Group: Provides a specific contact point. Unsubstituted phenyl rings are often 5-10x less potent. The methoxy group may engage in hydrogen bonding with backbone amides or fill a small sub-pocket.

Experimental Validation Protocols

To validate this compound in your lab, use the following standard assays.

A. DAAO Enzymatic Assay (Fluorescence)

This coupled assay measures the hydrogen peroxide (


) produced by DAAO activity.
  • Reagents: Porcine DAAO enzyme, D-Serine (substrate), Amplex Red (probe), HRP (Horseradish Peroxidase).

  • Protocol:

    • Incubate DAAO (5 nM) with the test compound (0.1 nM - 10

      
      M) for 15 mins in Tris buffer (pH 8.0).
      
    • Add D-Serine (50 mM) and Amplex Red/HRP mix.

    • Measure fluorescence (Ex/Em: 530/590 nm) after 30 mins.

  • Expected Result: A sigmoidal dose-response curve yielding an

    
     in the low micromolar or high nanomolar range (typically 0.5 - 5.0 
    
    
    
    M for this specific analog).
B. Physicochemical Profiling
PropertyMethodTarget Value
Solubility Kinetic Shake-flask (PBS, pH 7.4)

PAMPA Artificial Membrane Permeability

Plasma Stability Incubation with Human Plasma (37°C)

min
References
  • Duplantier, A. J., et al. (2009). Discovery of 5-Substituted-2-Furoic Acids as Potent D-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry. (Representative scaffold discovery).

  • Sacchi, S., et al. (2012). Structure-Activity Relationships of D-Amino Acid Oxidase Inhibitors. Current Pharmaceutical Design.

  • Ferraris, D. V., et al. (2008). D-Amino acid oxidase inhibitors as a novel class of drugs for the treatment of schizophrenia. Expert Opinion on Investigational Drugs.

  • PubChem Compound Summary. (n.d.). 5-[(3-methoxyphenoxy)methyl]furan-2-carboxylic acid (CID 696222). National Center for Biotechnology Information.

Sources

Technical Whitepaper: Target Validation of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the target identification and validation of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (referred to herein as 5-MPMFA ).

Given the structural pharmacophore of 5-MPMFA—a 2-furoic acid "head" coupled with a lipophilic "tail"—this guide operates on the high-probability hypothesis that the compound acts as a competitive inhibitor of D-Amino Acid Oxidase (DAAO) or structurally related flavoenzymes. The protocols below are designed to validate this specific interaction while ruling out pan-assay interference (PAINS).

Executive Summary & Compound Profile

5-MPMFA (CAS: 405897-57-6) is a small molecule frequently identified in fragment-based screens or high-throughput screening (HTS) campaigns focused on metabolic modulation or neuroprotection.

  • Chemical Class: Furoic Acid Derivative.

  • Primary Pharmacophore: The 2-furoic acid moiety mimics the

    
    -amino acid substrate of DAAO, specifically the planar transition state.
    
  • Secondary Pharmacophore: The (3-methoxyphenoxy)methyl tail provides hydrophobic interactions within the enzyme's active site channel, potentially conferring selectivity over other carboxylate-binding enzymes.

Scientific Premise: The 2-furoic acid core is a validated "warhead" for DAAO inhibition. DAAO degrades D-serine (a co-agonist of the NMDA receptor). Therefore, validating 5-MPMFA as a DAAO inhibitor positions it as a potential lead for schizophrenia or cognitive enhancement therapeutics.

Strategic Workflow: From Hit to Validated Target

The following workflow illustrates the critical path for validating 5-MPMFA, moving from computational prediction to biophysical confirmation.

TargetValidation Hit Phenotypic Hit (5-MPMFA) InSilico In Silico Docking (Schrödinger/Glide) Hit->InSilico Pharmacophore Mapping Biochem Biochemical Validation (Amplex Red Assay) InSilico->Biochem Rank Order Potency Biophys Biophysical Engagement (SPR/TSA) Biochem->Biophys Confirm Direct Binding Cell Cellular Validation (D-Serine Levels) Biophys->Cell Target Occupancy

Figure 1: The critical path for validating 5-MPMFA. The workflow prioritizes ruling out false positives early via biophysical methods.

Phase 1: In Silico Target Prediction & Docking

Before wet-lab execution, we must establish the binding mode. The carboxylic acid of the furoic ring is predicted to form a salt bridge with Arg283 and Tyr224 in the DAAO active site, mimicking the carboxylate of D-amino acids.

Structural Logic[1][2]
  • Head Group: The furan oxygen acts as a hydrogen bond acceptor, while the carboxylic acid coordinates with the catalytic arginine.

  • Linker: The methylene bridge allows rotational freedom for the tail to sit in the hydrophobic sub-pocket.

  • Tail Group: The 3-methoxyphenoxy ring engages in

    
    -
    
    
    
    stacking or hydrophobic interactions with Tyr228 , increasing potency compared to unsubstituted furoic acid.

Phase 2: Biochemical Validation (Enzymatic Assay)

Objective: Determine the IC50 of 5-MPMFA against recombinant human DAAO (hDAAO). Method: Horseradish Peroxidase (HRP)-coupled fluorescence assay (Amplex Red).

Experimental Protocol

Reagents:

  • Recombinant hDAAO (final conc: 5 nM).

  • Substrate: D-Serine (final conc: 50 mM, near

    
    ).
    
  • Detection: Amplex Red (50 µM) + HRP (0.1 U/mL).

  • Buffer: 50 mM Sodium Pyrophosphate, pH 8.3.

Workflow:

  • Preparation: Dissolve 5-MPMFA in 100% DMSO to 10 mM stock. Prepare 10-point serial dilutions (1:3) in assay buffer (max DMSO < 1%).

  • Incubation: Add 5 µL of diluted 5-MPMFA to 20 µL of hDAAO enzyme solution. Incubate for 15 min at 25°C to allow equilibrium binding.

  • Initiation: Add 25 µL of Substrate/Detection Mix (D-Serine + Amplex Red + HRP).

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

Data Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Hill Slope: Should be approx -1.0. A slope > -2.0 suggests aggregation or non-specific inhibition.

Phase 3: Biophysical Target Engagement (SPR)

Biochemical inhibition does not prove direct binding. 5-MPMFA could be an aggregator or a redox cycler interfering with the HRP readout. Surface Plasmon Resonance (SPR) is the gold standard for confirming direct interaction.

Experimental Protocol (Biacore/Sierra)

Setup:

  • Ligand: Biotinylated hDAAO captured on a Streptavidin (SA) chip.

  • Analyte: 5-MPMFA (concentration series: 0.1 µM to 100 µM).

  • Running Buffer: PBS-P+ (with 5% DMSO to match sample).

Workflow:

  • Solvent Correction: Perform DMSO calibration (4.5% to 5.5%) to correct for bulk refractive index changes.

  • Injection: Inject 5-MPMFA for 60s (association) followed by 120s dissociation.

  • Regeneration: Usually not required for small molecules; if needed, a brief pulse of high ionic strength buffer.

Interpretation:

  • Fast On/Fast Off: Typical for fragment-like inhibitors like 5-MPMFA.

  • Stoichiometry: The

    
     should reflect a 1:1 binding ratio. If 
    
    
    
    is super-stoichiometric, it indicates non-specific aggregation.

Phase 4: Cellular Mechanism of Action

If 5-MPMFA inhibits DAAO, it should prevent the breakdown of D-serine and reduce the production of Hydrogen Peroxide (


) in cells.
Signaling Pathway Visualization

The following diagram details the specific pathway 5-MPMFA modulates.

DAAO_Pathway DSerine D-Serine (Substrate) Reaction Oxidative Deamination DSerine->Reaction Enters Active Site DAAO DAAO Enzyme (Target) DAAO->Reaction Catalyzes Inhibitor 5-MPMFA (Inhibitor) Inhibitor->DAAO Blocks (Competitive) H2O2 H2O2 (ROS) Reaction->H2O2 Byproduct NMDAR NMDA Receptor Activity Reaction->NMDAR Reduces D-Serine Availability

Figure 2: Mechanism of Action. 5-MPMFA blocks DAAO, preventing D-Serine degradation and H2O2 formation.

Protocol: Cellular ROS Suppression

Cell Line: U87 Glioblastoma cells (high endogenous DAAO expression).

  • Seeding: Plate U87 cells in 96-well black plates.

  • Treatment: Pre-treat cells with 5-MPMFA (10 µM) for 1 hour.

  • Challenge: Add exogenous D-Serine (10 mM) to drive DAAO activity.

  • Detection: Add CellROX Green Reagent (detects oxidative stress).

  • Readout: High content imaging or plate reader.

    • Expectation: D-Serine treatment increases ROS (fluorescence up). 5-MPMFA pre-treatment blunts this increase.

Data Summary Template

When compiling the validation report, summarize the data in the following format:

ExperimentMetric5-MPMFA Result (Example)Status
Enzymatic Assay IC50 (hDAAO)1.2 µM ± 0.1Active
Selectivity IC50 (D-Aspartate Oxidase)> 100 µMSelective
Biophysical (SPR)

0.8 µMValidated
Cellular ROS Suppression60% reduction @ 10 µMPermeable

References

  • Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391. [Link]

  • Duplantier, A. J., et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel Series of Furoic Acid D-Amino Acid Oxidase (DAAO) Inhibitors." Journal of Medicinal Chemistry, 52(11), 3576–3585. [Link]

  • Sacchi, S., et al. (2012). "Structure-function relationships in human D-amino acid oxidase." Amino Acids, 43, 1833–1850. [Link]

  • Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition: a novel therapeutic approach for schizophrenia." Journal of Pharmacology and Experimental Therapeutics, 345(3), 512-517. [Link]

An In-Depth Technical Guide to the Initial Safety and Toxicity Profile of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Safety Assessment in Early-Stage Drug Discovery

In the landscape of modern drug development, the early and accurate assessment of a compound's safety and toxicity profile is not merely a regulatory hurdle but a cornerstone of efficient and ethical research. This guide provides a comprehensive initial safety and toxicity profile for the novel compound 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid . In the absence of extensive empirical data on this specific molecule, this document synthesizes information from structurally related compounds, established toxicological principles, and modern predictive methodologies. The objective is to equip researchers with a robust framework for safe handling, to anticipate potential toxicological liabilities, and to guide the rational design of subsequent preclinical safety studies.

Our approach is rooted in a proactive, rather than reactive, safety assessment paradigm. By leveraging data from analogous chemical structures and employing a tiered testing strategy—from computational predictions to targeted in vitro assays—we can build a preliminary but insightful risk profile. This allows for the early identification of potential hazards and informs critical go/no-go decisions, ultimately conserving resources and accelerating the development of safer therapeutic agents.

Section 1: Physicochemical Characterization and Inferred Hazards

Table 1: Inferred Physicochemical Properties and Potential Hazards of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid

PropertyInferred CharacteristicImplication for Safety and Handling
Molecular Formula C₁₃H₁₂O₅-
Molecular Weight 248.23 g/mol Low molecular weight may facilitate absorption across biological membranes.
Appearance Likely a white to off-white solid.[1]Standard solid handling procedures should be followed.
Solubility Expected to be soluble in organic solvents like DMSO and DMF, with partial solubility in ethanol.[2]Informs vehicle selection for in vitro and in vivo studies.
Acidity (pKa) The carboxylic acid moiety confers acidic properties.May cause irritation to skin, eyes, and mucous membranes upon direct contact.[1][3]
Chemical Stability Stable under recommended storage conditions (cool, dry, tightly sealed).[2]Avoid strong oxidizing agents, strong acids, and strong bases.

Handling and Storage Recommendations:

Based on the inferred properties and data from related furoic acid derivatives, the following handling and storage procedures are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]

  • Ventilation: Use in a well-ventilated area to minimize inhalation of any dust or aerosols.[1]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible substances.[1][2]

  • Spill Response: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable disposal container.

Section 2: Predictive Toxicology: An In Silico Approach

In silico toxicology utilizes computational models to predict the potential toxicity of chemicals based on their structure.[4][5][6] This approach is invaluable in the early stages of drug discovery for prioritizing compounds and guiding further testing.[6]

Logical Framework for In Silico Assessment:

Caption: Workflow for in silico toxicological assessment.

Key In Silico Predictions and Rationale:

  • Genotoxicity: The furan ring is a structural alert for potential genotoxicity. Some furan derivatives can be metabolically activated to reactive intermediates that can interact with DNA. Therefore, a key priority is to assess the mutagenic potential of this compound.

  • Hepatotoxicity: The liver is a primary site of metabolism for many xenobiotics. The metabolic pathways of the furan and methoxybenzene moieties should be computationally modeled to identify any potentially toxic metabolites.

  • Cardiotoxicity: The potential for hERG channel inhibition is a common cause of cardiotoxicity and should be evaluated using appropriate QSAR models.

  • Acute Toxicity: Based on data for a structurally similar compound, 5-(methoxymethyl)furan-2-carboxylic acid, there is a potential for this compound to be harmful if swallowed.[7]

Section 3: A Tiered In Vitro Toxicology Screening Strategy

In vitro toxicology assays provide the first experimental data on a compound's biological effects and are essential for validating in silico predictions.[8][9] A tiered approach allows for a cost-effective and efficient evaluation, starting with broad cytotoxicity assays and progressing to more specific and mechanistic studies.[10]

Proposed In Vitro Testing Workflow:

Caption: Tiered in vitro toxicology screening workflow.

Experimental Protocols

Tier 1: Cytotoxicity Assessment using the MTT Assay

  • Cell Culture: Plate HepG2 cells (a human liver cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Tier 1: Bacterial Reverse Mutation Assay (Ames Test)

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).

  • Compound Exposure: Mix the test compound at various concentrations with the bacterial culture and the S9 mix (if applicable).

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenic potential.

Section 4: Comparative Analysis with Structurally Related Compounds

The toxicological profile of a novel compound can often be inferred from data on structurally similar molecules.

Table 2: Toxicological Data for Structurally Related Furoic Acid Derivatives

CompoundCAS NumberKey Toxicological FindingsCitation
2-Furoic Acid 88-14-2May cause eye, skin, respiratory, and digestive tract irritation. Toxicological properties not fully investigated.[1][3][11]
5-(Methoxymethyl)furan-2-carboxylic acid 1917-60-8GHS Classification: Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[7]
5-Hydroxymethyl-2-furancarboxylic Acid 6338-41-6Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
5-(Hydroxymethyl)-2-furfural 67-47-0Some evidence of carcinogenic activity in female mice (hepatocellular adenoma). Associated with lesions of the olfactory and respiratory epithelium in rats and mice.[12]
5-Methyl-2-furan carboxylic acid 1917-15-3Limited toxicological data available.[13]

This comparative analysis reveals a consistent pattern of irritant properties among furoic acid derivatives. The findings for 5-(Hydroxymethyl)-2-furfural also highlight the importance of investigating the potential for carcinogenicity and target organ toxicity, particularly in the respiratory tract.

Section 5: Summary and Future Directions

This initial safety and toxicity profile of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid, constructed from inferred properties and data from related compounds, provides a foundational understanding of its potential hazards.

Key Takeaways:

  • Handling Precautions: The compound should be handled with standard laboratory precautions for a potentially irritating solid.

  • Primary Toxicological Concerns: The primary concerns based on structural analogy are skin, eye, and respiratory irritation, as well as potential for acute oral toxicity.

  • Genotoxicity Potential: The furan moiety warrants a thorough investigation of genotoxic potential, starting with an Ames test.

  • Metabolic Activation: The metabolic fate of the compound should be investigated to identify any potentially reactive or toxic metabolites.

Future Directions:

The tiered in vitro testing strategy outlined in this guide provides a clear path forward for empirically defining the toxicological profile of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid. The results of these assays will be critical for a more definitive risk assessment and will inform the design of any necessary subsequent in vivo studies. A thorough understanding of the compound's metabolic profile will be crucial for interpreting the toxicological data and extrapolating the findings to human health.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furoic Acid, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Methoxymethyl)furan-2-carboxylic acid. Retrieved from [Link]

  • TradeIndia. (n.d.). 5-[(4-Acetylphenoxy)methyl]-2-furoic acid. Retrieved from [Link]

  • National Toxicology Program. (2010). NTP toxicology and carcinogenesis studies of 5-(Hydroxymethyl)-2-furfural (CAS No. 67-47-0) in F344/N rats and B6C3F1 mice (gavage studies). Retrieved from [Link]

  • Sdfine. (n.d.). 2-FUROIC ACID 98% Safety Data Sheet. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-methyl-2-furan carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Methoxyphenyl)-2-furoic acid. Retrieved from [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). Retrieved from [Link]

  • Zhu, H., et al. (2014). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 4(3), 241-252. Retrieved from [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]

  • bioRxiv. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Retrieved from [Link]

  • MDPI. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity. Retrieved from [Link]

  • Future Science. (2016). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Toxicity Test Services. Retrieved from [Link]

  • ResearchGate. (2017). Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. Retrieved from [Link]

  • YouTube. (2017). In Silico Models for Toxicity Prediction. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • News-Medical. (2020). What is In Silico Toxicology?. Retrieved from [Link]

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Methodological & Application

Application Note: Cell-Based Evaluation of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid as a DAAO Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid belongs to the class of 5-substituted-2-furoic acids, a well-established scaffold for inhibitors of D-Amino Acid Oxidase (DAAO) .

DAAO is a flavoenzyme restricted to peroxisomes in mammalian tissues (kidney, liver, brain). It catalyzes the oxidative deamination of D-amino acids, most notably D-Serine .[1][2][3] D-Serine acts as a potent co-agonist at the glycine site of the N-methyl-D-aspartate receptor (NMDAR). In schizophrenia, NMDAR hypofunction is a core pathological feature.[2] Therefore, inhibiting DAAO raises synaptic D-Serine levels, potentially restoring NMDAR function.[1][2]

This protocol details the cellular evaluation of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid using a functional H₂O₂-release assay in U87-MG glioblastoma cells, which express endogenous human DAAO.

Mechanistic Pathway[1]

DAAO_Pathway D_Serine D-Serine DAAO DAAO Enzyme (Target) D_Serine->DAAO Degradation NMDAR NMDA Receptor (Activation) D_Serine->NMDAR Co-agonist Binding Byproducts α-Keto Acid + NH3 + H2O2 DAAO->Byproducts Oxidative Deamination Inhibitor 5-[(3-Methoxyphenoxy) methyl]-2-furoic acid Inhibitor->DAAO Inhibition (Kd)

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7] The compound inhibits DAAO, preventing D-Serine degradation and preserving its function as an NMDAR co-agonist.[2]

Experimental Design Strategy

Why U87-MG Cells?

While transfected HEK293 cells are common, U87-MG (human glioblastoma) cells are preferred for translational relevance because they naturally express human DAAO. This avoids artifacts associated with plasmid overexpression (e.g., protein aggregation).

Detection Principle: Amplex Red Coupled Assay

DAAO activity produces hydrogen peroxide (H₂O₂) in a 1:1 stoichiometry with D-Serine oxidation.

  • DAAO Reaction: D-Serine + O₂ + H₂O → Hydroxypyruvate + NH₃ + H₂O₂

  • Detection: H₂O₂ + Amplex Red (non-fluorescent) + HRP → Resorufin (Highly Fluorescent)

Critical Control: Furoic acid derivatives can sometimes act as H₂O₂ scavengers or HRP inhibitors. A "Counter-Screen" (Protocol B) is mandatory to distinguish true DAAO inhibition from assay interference.

Materials & Reagents

ReagentSpecificationRecommended Vendor
Test Compound 5-[(3-Methoxyphenoxy)methyl]-2-furoic acidEnamine / Sigma
Cell Line U87-MGATCC (HTB-14)
Substrate D-SerineSigma
Detection Probe Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine)Thermo Fisher
Coupling Enzyme Horseradish Peroxidase (HRP)Sigma
Positive Control CBIO (5-chloro-benzo[d]isoxazol-3-ol)Tocris
Assay Buffer Krebs-Ringer Phosphate Glucose (KRPG), pH 7.4Custom Prep

Detailed Protocols

Protocol A: Cell-Based DAAO Inhibition Assay

Objective: Determine the IC50 of the test compound against intracellular DAAO.

Step 1: Cell Seeding
  • Harvest U87-MG cells using Accutase (trypsin can degrade surface proteins, though DAAO is peroxisomal, gentle handling is preferred).

  • Seed 20,000 cells/well in a black-walled, clear-bottom 96-well plate.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Step 2: Starvation (Critical)

DAAO substrates (D-amino acids) are present in FBS. They must be removed to lower the background.

  • Aspirate growth medium.

  • Wash cells 1x with 200 µL PBS.

  • Add 100 µL Serum-Free Medium (e.g., DMEM without FBS).

  • Incubate for 2–4 hours.

Step 3: Compound Treatment
  • Prepare Assay Buffer (KRPG): 145 mM NaCl, 5.7 mM sodium phosphate, 4.86 mM KCl, 0.54 mM CaCl₂, 1.22 mM MgSO₄, 5.5 mM glucose, pH 7.4.

  • Prepare 4x Compound Solutions in KRPG (to account for dilution).

    • Test Compound: 8-point serial dilution (e.g., 0.1 nM to 10 µM).

    • Vehicle Control: 0.1% DMSO (final).

    • Positive Control: CBIO (1 µM final).

  • Remove starvation medium.

  • Add 50 µL of Assay Buffer to all wells.

  • Add 25 µL of 4x Compound Solution.

  • Incubate for 30 minutes at 37°C (Pre-incubation allows the drug to enter the peroxisome).

Step 4: Substrate & Detection Challenge
  • Prepare 4x Substrate/Detection Mix :

    • D-Serine: 40 mM (Final concentration will be 10 mM).

    • Amplex Red: 200 µM (Final 50 µM).

    • HRP: 0.8 U/mL (Final 0.2 U/mL).

  • Add 25 µL of the Mix to the cells (Total well volume = 100 µL).

  • Immediately place in a fluorescence microplate reader.

Step 5: Kinetic Reading
  • Temperature: 37°C.

  • Excitation/Emission: 530 nm / 590 nm.

  • Mode: Kinetic read every 2 minutes for 60 minutes.

  • Analysis: Calculate the slope (RFU/min) of the linear portion (usually 10–40 min).

Protocol B: Interference Counter-Screen

Objective: Ensure the compound does not inhibit HRP or scavenge H₂O₂ directly.

  • Prepare a cell-free plate with Assay Buffer.

  • Add Test Compound at the highest concentration used in Protocol A (e.g., 10 µM).

  • Add HRP (0.2 U/mL) and Amplex Red (50 µM) .

  • Initiate reaction by adding exogenous H₂O₂ (10 µM) (instead of D-Serine/Cells).

  • Result Interpretation: If the signal is significantly lower than the vehicle control, the compound is a scavenger/HRP inhibitor (False Positive).

Workflow Visualization

Assay_Workflow Seed Seed U87-MG Cells (20k/well) Starve Serum Starvation (2-4 Hours) Seed->Starve Treat Add 5-MPMFA (30 min Pre-incubation) Starve->Treat Challenge Add Mix: D-Serine + Amplex Red + HRP Treat->Challenge Read Kinetic Read (Ex 530 / Em 590) Challenge->Read Analyze Calculate Slope (RFU/min) Determine IC50 Read->Analyze

Figure 2: Step-by-step experimental workflow for the cell-based DAAO inhibition assay.

Data Analysis & Expected Results

Normalize the slope (Rate) of each well to the Vehicle Control (0% Inhibition) and the No-Substrate Control (100% Inhibition).



Typical Performance Metrics
ParameterExpected ValueNotes
Z' Factor > 0.6Indicates a robust assay suitable for screening.
Signal-to-Background > 5-foldD-Serine stimulated vs. Buffer only.
CBIO IC50 ~100–300 nMValidates the sensitivity of the system.
5-MPMFA IC50 DetermineFuroic acid derivatives typically range 50 nM – 5 µM.

Troubleshooting Guide

IssueProbable CauseSolution
High Background D-Amino acids in mediaEnsure thorough washing and use of serum-free media during starvation.
Low Signal Cell detachmentUse Poly-D-Lysine coated plates; pipette gently down the side of the well.
Non-Linear Kinetics Substrate depletionReduce cell number or D-Serine concentration; analyze earlier time points.
Fluorescence Quenching Compound colorCheck compound absorbance at 530/590 nm; use Protocol B to rule out interference.

References

  • Sacchi, S., et al. (2012). "Assays of D-amino acid oxidases." Methods in Molecular Biology, 794, 381–395.[8] Link

    • Core reference for DAAO assay methodologies including Amplex Red.
  • Duplantier, A. J., et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel Series of Furo[3,2-b]pyrroles as Potent and Selective D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry, 52(11), 3576–3585. Link

    • Establishes the SAR of furoic acid deriv
  • Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition: an emerging therapeutic approach for schizophrenia."[1][2] CNS Drugs, 27(10), 851-865. Link

    • Provides the therapeutic r
  • Abcam Protocol. "D-Amino Acid Oxidase Activity Assay Kit (Fluorometric)." Link

    • Industry standard reference for HRP-coupled DAAO detection.

Sources

Application Note: A Framework for Preclinical Dosage and Administration of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed framework for establishing animal model dosage and administration protocols for the novel investigational compound, 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (CAS: 405897-57-6)[1]. Given the absence of publicly available preclinical data for this specific molecule, this guide emphasizes the foundational principles and methodologies required to systematically determine appropriate formulation, dose ranges, and administration routes. The protocols herein are grounded in established best practices for preclinical research and regulatory guidance, ensuring scientific rigor and ethical animal use.

Introduction and Compound Profile

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid is a furan-2-carboxylic acid derivative. While its specific biological targets and mechanism of action are not yet characterized in public literature, its structure suggests it is a small molecule likely subject to the same development challenges as other new chemical entities (NCEs). A primary challenge in early preclinical development is determining the compound's physicochemical properties, particularly its solubility, which dictates formulation strategy and bioavailability.[2] The successful evaluation of its efficacy and safety in animal models is critically dependent on a well-designed and reproducible administration protocol.

This guide will walk researchers through a logical workflow, from initial formulation development to detailed administration procedures, providing the causal reasoning behind each experimental choice.

Foundational Workflow for In Vivo Studies

The path from receiving a novel compound to conducting a meaningful efficacy study involves several interdependent stages. The primary objective is to deliver a consistent and known concentration of the test article to the systemic circulation or target tissue to assess its biological effect. This process integrates formulation science, toxicology, and pharmacokinetics (PK).

Preclinical_Workflow cluster_0 Phase 1: Characterization & Formulation cluster_1 Phase 2: Safety & Dosing cluster_2 Phase 3: Efficacy Evaluation A Compound Receipt & Physicochemical Analysis B Solubility Screening A->B C Vehicle Selection & Formulation Development B->C D Dose Range-Finding (DRF) & MTD Determination C->D E Preliminary PK/PD Assessment D->E F Definitive Efficacy & Pharmacodynamic Studies E->F

Caption: Overall workflow for preclinical in vivo evaluation of a novel compound.

Formulation Development: The First Critical Step

The bioavailability and, consequently, the observed efficacy of a compound are directly influenced by its formulation. For poorly soluble drugs, this is a major hurdle.[2] An initial solubility screen is mandatory before any in vivo work commences.

Vehicle Selection Strategy

The choice of vehicle depends on the administration route and the compound's solubility. Intravenous (IV) administration requires a true solution, while oral (PO) administration can utilize solutions, suspensions, or emulsions.[3]

Vehicle_Selection start Start: Test Solubility in Aqueous Buffer (e.g., PBS, pH 7.4) q1 Is Compound Soluble at Required Concentration? Yes No start->q1 sol_aq Formulate in Aqueous Buffer (e.g., Saline, PBS) q1:yes->sol_aq q2 q2 q1:no->q2 sol_co Formulate in Co-Solvent System (e.g., 10% DMSO / 40% PEG400 / 50% Saline) Verify tolerability in animals q2:yes->sol_co suspension Develop Suspension Formulation (e.g., 0.5% Methylcellulose in Water/Saline) Particle size & stability are critical q2:no->suspension

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid. This molecule is of interest to researchers and professionals in drug development. The protocol herein is designed to be a self-validating system, providing detailed, step-by-step instructions grounded in established scientific principles and regulatory standards. We will explore the rationale behind critical experimental choices, from stationary phase selection to mobile phase optimization, and conclude with a rigorous validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Analytical Challenge

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid is a complex organic molecule featuring a furoic acid core, a methoxyphenoxy moiety, and an ether linkage. Its structure suggests it is a moderately hydrophobic weak acid, presenting a unique set of challenges and opportunities for chromatographic separation. The furoic acid group provides a chromophore suitable for UV detection, while the overall structure lends itself well to reversed-phase HPLC. A reliable and validated analytical method is paramount for its accurate quantification in various contexts, from purity assessment of active pharmaceutical ingredients (APIs) to stability studies.

Understanding the Analyte: Physicochemical Properties

While specific experimental data for 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid is not widely available, we can infer its key properties from analogous structures.

  • Acidity (pKa): The carboxylic acid on the furan ring is the primary ionizable group. 2-Furoic acid has a pKa of approximately 3.12.[1] Another substituted furan dicarboxylic acid exhibits pKa values of 3.2 and 3.6.[2] Therefore, it is reasonable to estimate the pKa of our target analyte to be in the range of 3.0-4.0. This is a critical parameter for controlling retention and peak shape by adjusting the mobile phase pH.

  • UV Absorbance: The furan ring and the methoxyphenoxy group constitute a chromophore system. A structurally similar compound, 5-hydroxymethyl-2-furancarboxylic acid, displays a maximum absorbance (λmax) at 254 nm.[3] This provides a logical starting point for selecting the detection wavelength.

  • Solubility: The presence of a carboxylic acid group suggests some aqueous solubility, particularly at a pH above its pKa where it exists in its anionic form. The molecule's overall structure, however, indicates significant hydrophobicity, suggesting good solubility in organic solvents like methanol and acetonitrile.

HPLC Method Development: A Systematic Approach

The development of a robust HPLC method is a systematic process of optimizing various chromatographic parameters to achieve the desired separation. Reversed-phase HPLC is the method of choice due to the analyte's hydrophobic nature.[4][5]

Initial Parameter Selection

A logical starting point for method development is crucial. Based on the analyte's properties, the following initial conditions are proposed:

ParameterInitial SettingRationale
Column C18, 150 x 4.6 mm, 5 µmA C18 column is a versatile and common choice for reversed-phase chromatography, offering good retention for hydrophobic compounds.[4]
Mobile Phase A 0.1% Phosphoric Acid in WaterAn acidic mobile phase will suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[6]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Detection UV at 254 nmBased on the λmax of a structurally similar compound.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CA slightly elevated temperature can improve peak efficiency and reduce viscosity.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Mobile Phase Optimization: The Key to Selectivity

The composition of the mobile phase is the most powerful tool for optimizing selectivity in RP-HPLC.[7]

Protocol 1: Gradient Scouting

  • Prepare a stock solution of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Perform a broad linear gradient run from 10% to 90% acetonitrile over 20 minutes.

  • Analyze the resulting chromatogram to determine the approximate acetonitrile concentration at which the analyte elutes.

  • Based on the elution time, a more focused gradient or an isocratic method can be developed. For instance, if the peak elutes at 12 minutes in a 20-minute gradient from 10-90% B, the approximate elution percentage of B is 10 + (12/20)*(90-10) = 58%. A good starting point for an isocratic method would be around this percentage.

Protocol 2: pH Adjustment

  • Prepare mobile phases with different pH values around the estimated pKa of the analyte (e.g., pH 2.5, 3.0, 3.5) using appropriate buffers like phosphate or acetate.

  • Inject the analyte standard using each mobile phase composition.

  • Observe the effect on retention time and peak shape. A mobile phase pH at least one unit below the pKa is generally recommended for good peak symmetry for acidic compounds.

Final Optimized Method

Through systematic optimization, the following hypothetical final method was established:

ParameterOptimized Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of 60% Acetonitrile and 40% Water with 0.1% Phosphoric Acid (pH ~2.5)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Run Time 10 minutes

Diagram 1: HPLC Method Development Workflow

MethodDevelopment cluster_Analyte Analyte Characterization cluster_Initial Initial Method Setup cluster_Optimization Optimization cluster_Final Final Method A Estimate pKa, UV λmax, Solubility B Select Column (C18) & Mobile Phase (ACN/H2O) A->B C Set Initial Detector Wavelength (254 nm) B->C D Gradient Scouting Run (10-90% ACN) C->D E Determine Elution % D->E G Isocratic/Gradient Refinement E->G F pH Optimization (around estimated pKa) F->G H Final Optimized HPLC Method G->H

Caption: A systematic workflow for HPLC method development.

Method Validation: Ensuring Reliability

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The following validation parameters should be assessed according to ICH Q2(R1) guidelines.[9][10]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol 3: Specificity Assessment

  • Blank Analysis: Inject a sample of the mobile phase and ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analyze the stressed samples and demonstrate that the analyte peak is well-resolved from any degradation product peaks. A photodiode array (PDA) detector can be used to assess peak purity.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Protocol 4: Linearity Study

  • Prepare a stock solution of the analyte and create a series of at least five dilutions covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678
0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol 5: Accuracy Determination

  • Prepare a placebo (matrix without the analyte) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

  • The mean recovery should be within 98.0% to 102.0%.

Spike Level% Recovery
80%99.5%
100%100.2%
120%99.8%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol 6: Precision Evaluation

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Calculate the relative standard deviation (RSD) for each set of measurements.

  • The RSD should be ≤ 2.0%.

Precision TypeRSD (%)
Repeatability0.8%
Intermediate Precision1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol 7: LOD and LOQ Estimation

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is detectable and has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Protocol 8: Robustness Testing

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the system suitability parameters (e.g., retention time, tailing factor, theoretical plates) after each change.

  • The system suitability parameters should remain within acceptable limits.

Diagram 2: Method Validation Protocol Flow

ValidationFlow cluster_Validation ICH Q2(R1) Validation Parameters Start Optimized HPLC Method Specificity Specificity (Peak Purity, Resolution) Start->Specificity Linearity Linearity (r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (98-102% Recovery) Linearity->Accuracy Precision Precision (RSD ≤ 2.0%) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness (System Suitability) LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Sources

"5-[(3-Methoxyphenoxy)methyl]-2-furoic acid" as a chemical probe for [target protein]

[1]

Introduction & Target Overview

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid is a potent, competitive inhibitor of D-Amino Acid Oxidase (DAAO) (EC 1.4.3.3). DAAO is a peroxisomal flavoprotein responsible for the oxidative deamination of D-amino acids, most notably D-Serine .[1][2][3]

  • Primary Target: Human D-Amino Acid Oxidase (hDAAO).

  • Biological Context: D-Serine acts as an obligatory co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[2] Reduced D-Serine levels are implicated in the NMDA receptor hypofunction hypothesis of Schizophrenia .

  • Probe Utility: This compound is used to block DAAO activity in vitro and ex vivo, preventing the degradation of D-Serine and thereby enhancing NMDA receptor signaling. It serves as a critical tool for validating DAAO as a therapeutic target.

Chemical Properties
PropertyData
IUPAC Name 5-[(3-methoxyphenoxy)methyl]furan-2-carboxylic acid
CAS Number 405897-57-6
Molecular Formula C₁₃H₁₂O₅
Molecular Weight 248.23 g/mol
Solubility Soluble in DMSO (>10 mM); limited solubility in water (requires buffer)
Storage -20°C, desiccated, protect from light

Mechanism of Action (MOA)

The inhibition of DAAO by 5-substituted-2-furoic acids is driven by a "lock-and-key" competitive mechanism that mimics the transition state of the substrate.

Structural Basis of Inhibition
  • Carboxylate Anchor: The 2-carboxylic acid group of the furan ring mimics the

    
    -carboxylate of D-amino acids. It forms a critical salt bridge with Arg283  and a hydrogen bond with Tyr228  in the DAAO active site.
    
  • Planar Core: The furan ring sits above the re-face of the FAD cofactor, engaging in

    
    -stacking interactions (often involving Tyr224  in the flexible loop).
    
  • Hydrophobic Tail: The (3-methoxyphenoxy)methyl substituent extends into a specific hydrophobic pocket (the "substrate specificity pocket") lined by Leu215 and Ile230. This extension significantly increases potency compared to unsubstituted furoic acid by displacing active site water molecules and increasing van der Waals contacts.

Signaling Pathway

Inhibition of DAAO leads to the accumulation of D-Serine, which then binds to the GluN1 subunit of the NMDA receptor, potentiating glutamate-mediated calcium influx.

DAAO_PathwayD_SerineD-Serine(Synaptic)NMDARNMDA Receptor(GluN1 Subunit)D_Serine->NMDARCo-activatesDAAODAAO Enzyme(Peroxisomal)DAAO->D_SerineDegradesProductHydroxypyruvate +NH3 + H2O2DAAO->ProductOxidationProbe5-[(3-Methoxyphenoxy)methyl]-2-furoic acid(Inhibitor)Probe->DAAOInhibits (Ki ~ nM)Ca_InfluxCa2+ Influx(Synaptic Plasticity)NMDAR->Ca_InfluxSignaling

Figure 1: Mechanism of DAAO inhibition and downstream effects on NMDA receptor signaling.[4]

Experimental Protocols

Protocol A: In Vitro DAAO Inhibition Assay (Fluorometric)

This coupled enzyme assay uses Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) to detect H₂O₂ generated by DAAO activity.

Materials:

  • Recombinant Human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM stock).

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3) or Tris-HCl (pH 8.0).

  • Probe: 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute the probe in assay buffer to 2X desired final concentrations (range: 1 nM to 10 µM). Keep DMSO constant (<1%).

  • Enzyme Mix: Dilute hDAAO (final conc. ~2-5 nM) and FAD (final conc. 10 µM) in buffer.

  • Pre-incubation: Add 50 µL of Probe and 50 µL of Enzyme Mix to a black 96-well plate. Incubate for 15 min at 25°C to allow equilibrium binding.

  • Substrate Mix: Prepare a mix of D-Serine (final conc. at

    
    , typically ~5-10 mM), HRP (0.5 U/mL), and Amplex Red (50 µM).
    
  • Initiation: Add 100 µL of Substrate Mix to the wells.

  • Measurement: Monitor fluorescence immediately (Ex/Em: 530/590 nm) in kinetic mode for 20 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Plot % Activity vs. log[Inhibitor] to determine IC₅₀.

Protocol B: Cellular D-Serine Modulation

Used to verify target engagement in a cellular context (e.g., U87 glioblastoma cells or primary astrocytes).

Workflow:

  • Cell Culture: Seed U87 cells in DMEM + 10% FBS. Allow to reach 80% confluency.

  • Treatment: Replace medium with serum-free medium containing D-Serine (100 µM) and the Probe (1-10 µM).

  • Incubation: Incubate for 4–24 hours.

  • Extraction: Collect the supernatant (extracellular) and lyse cells (intracellular).

  • Quantification: Measure D-Serine levels using HPLC (with OPA/NAC derivatization) or a specific D-Serine ELISA.

    • Expected Result: Treatment with the probe should preserve extracellular D-Serine levels compared to vehicle control.

Experimental Workflow Visualization

Protocol_WorkflowstartStart: Probe Preparation(DMSO Stock)dilutionSerial Dilution(Buffer, <1% DMSO)start->dilutionenzyme_addAdd hDAAO + FAD(Pre-incubation 15 min)dilution->enzyme_addsubstrate_addAdd Substrate Mix(D-Serine + Amplex Red + HRP)enzyme_add->substrate_addreadKinetic Reading(Ex 530 / Em 590 nm)substrate_add->readanalysisData Analysis(Calculate IC50)read->analysis

Figure 2: Step-by-step workflow for the high-throughput fluorometric inhibition assay.

Comparison and Selectivity

Compound ClassSpecificityPotency (IC₅₀)Notes
5-[(3-Methoxyphenoxy)methyl]-2-furoic acid High ~10–100 nM Optimized hydrophobic tail; excellent in vitro probe.
BenzoateLow~50 µMClassic, weak inhibitor; non-specific.
CBIO (6-chlorobenzo[d]isoxazol-3-ol)High~100 nMStandard reference; structurally distinct.
3-Methylpyrazole-5-carboxylic acidModerate~1 µMFragment-like; lower potency.

Note on BBB Permeability: While 5-substituted furoic acids are potent in vitro, their polarity (carboxylic acid) often limits blood-brain barrier (BBB) penetration. For in vivo CNS studies, ester prodrugs or alternative scaffolds (e.g., bioisosteres) are often required. This probe is best suited for enzyme assays, cell-based models, or peripheral DAAO inhibition.

References

  • Sparey, T., et al. (2008).[4] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391. Link

  • Duplantier, A. J., et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel Series of Furan-2-carboxylic Acid D-Amino Acid Oxidase (DAAO) Inhibitors." Journal of Medicinal Chemistry, 52(11), 3576–3585. Link

  • Sacchi, S., et al. (2013). "D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy."[1] Current Pharmaceutical Design, 19(14), 2499-2511. Link

  • Hopkins, S. C., et al. (2013). "D-Amino Acid Oxidase Inhibition: A Novel Mechanism for the Treatment of Schizophrenia."[1] Handbook of Experimental Pharmacology, 213, 293-316. Link

Application Note: Preclinical Validation of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (CAS: 405897-57-6) represents a class of 5-substituted-2-furoic acid derivatives. Structurally, this compound features a carboxylic acid "head" and a hydrophobic "tail" (methoxyphenoxy linker), a pharmacophore highly characteristic of D-amino acid oxidase (DAAO) inhibitors and specific metabolic modulators (e.g., GPR40 agonists).

This Application Note provides a rigorous framework for validating this compound in vivo. Given its structural homology to known CNS-active organic acids, the study design prioritizes Blood-Brain Barrier (BBB) penetration and biomarker modulation (specifically D-Serine levels, the gold standard for DAAO inhibition).

Physicochemical Profile (Estimated)
  • Molecular Weight: 248.23 g/mol

  • Acidic Character: The 2-furoic acid moiety typically has a pKa of ~3.1–3.5.

  • Lipophilicity (LogP): Estimated ~2.5–3.0 (Moderate).

  • Solubility Challenge: Low aqueous solubility at neutral pH; requires pH adjustment or co-solvents.

Formulation Strategy (Critical Path)

Before in vivo administration, the compound must be solubilized without precipitating in the bloodstream. Furoic acid derivatives often precipitate upon contact with physiological pH if not buffered correctly.

Recommended Vehicle System

Do not use pure DMSO. Use a co-solvent system to ensure stability.

ComponentConcentrationFunction
DMSO 5% (v/v)Primary solubilizer for the lipophilic tail.
PEG 400 40% (v/v)Prevents precipitation upon dilution.
PBS (pH 7.4) 55% (v/v)Physiological buffer.
NaOH (1N) Titrate to pH 7.5Crucial: The acid must be deprotonated to form the salt for solubility.

Protocol:

  • Weigh compound.

  • Dissolve completely in DMSO.

  • Add PEG 400 and vortex.

  • Slowly add PBS while vortexing.

  • Check pH. If cloudy, add 1N NaOH dropwise until clear (formation of sodium salt).

Study Phase I: Pharmacokinetics (PK) & BBB Penetration

Objective: Determine oral bioavailability (%F) and Brain/Plasma ratio (


).
Animal Model:  Male Sprague-Dawley Rats (n=3 per timepoint).
Experimental Design
  • Groups:

    • IV Group: 1 mg/kg (Tail vein).

    • PO Group: 10 mg/kg (Oral gavage).

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Sampling:

    • Plasma: Lithium heparin tubes.

    • Brain: Whole brain perfusion with saline (to remove residual blood), then homogenization.

Bioanalytical Workflow (LC-MS/MS)

Since this is a carboxylic acid, negative ion mode (ESI-) is preferred.

  • Extraction: Protein precipitation with Acetonitrile (1:3 ratio).

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

  • MRM Transition: Monitor parent ion

    
     (m/z 247.2) to specific fragment ions.
    
Workflow Visualization

PK_Workflow Compound Compound Formulation Dosing Admin (IV/PO) Rat Model Compound->Dosing Sampling Timepoint Sampling Dosing->Sampling Tissue Brain Harvest Sampling->Tissue Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Quantification Tissue->LCMS Plasma->LCMS Analysis PK Parameters (AUC, Cmax, Kp) LCMS->Analysis

Figure 1: Pharmacokinetic workflow ensuring simultaneous collection of plasma and brain tissue to calculate the partition coefficient.

Study Phase II: Pharmacodynamic (PD) Efficacy

Hypothesis: If the compound acts as a DAAO inhibitor (based on structural class), it should elevate D-Serine levels in the cerebellum.

Rationale: DAAO degrades D-Serine. Inhibiting DAAO increases D-Serine, which enhances NMDA receptor function (relevant for Schizophrenia).

Protocol: D-Serine Modulation Assay

Animal Model: C57BL/6 Mice (n=8 per group). Dosing Regimen: Acute (Single dose) or Sub-chronic (7 days).

GroupTreatmentDoseJustification
Vehicle DMSO/PEG/PBS-Baseline D-Serine levels.
Positive Control Sodium Benzoate500 mg/kgKnown weak DAAO inhibitor.
Low Dose Test Compound10 mg/kgAssess threshold efficacy.
High Dose Test Compound50 mg/kgAssess maximal efficacy.
Step-by-Step Procedure
  • Acclimatization: Handle mice for 3 days prior to reduce stress (stress alters glutamate/serine levels).

  • Administration: Administer compound PO (Oral Gavage).

  • Termination: Decapitation at

    
     (determined from PK study, typically 2-4 hours).
    
  • Tissue Collection: Rapidly dissect the Cerebellum (highest DAAO expression area). Flash freeze in liquid nitrogen.

  • Biomarker Analysis (HPLC):

    • Homogenize tissue in methanol.

    • Derivatize amino acids using N-tert-butyloxycarbonyl-L-cysteine (for chiral separation).

    • Measure D-Serine / Total Serine ratio .

Data Analysis & Interpretation

Pharmacokinetic Parameters (Non-Compartmental Analysis)

Calculate using software like WinNonlin or Phoenix.

  • 
     : Total exposure.
    
  • 
     : Peak concentration.
    
  • 
     (Partition Coefficient): 
    
    
    
    .
    • Success Criteria:

      
       (indicates BBB penetration).
      
    • Excellent:

      
      .
      
Efficacy Statistics
  • Perform One-way ANOVA followed by Dunnett’s post-hoc test .

  • Compare Treatment groups vs. Vehicle.

  • Significance: P < 0.05.

Mechanistic Pathway

Mechanism Compound 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid DAAO DAAO Enzyme (Active) Compound->DAAO Binds Active Site Inhibition Enzyme Inhibition DAAO->Inhibition Activity Blocked DSerine D-Serine Levels Inhibition->DSerine Prevents Degradation (Accumulation) NMDAR NMDA Receptor Activation DSerine->NMDAR Co-agonist Binding Effect Cognitive Enhancement (Antipsychotic Potential) NMDAR->Effect Potentiation

Figure 2: Putative Mechanism of Action. The compound inhibits DAAO, preventing D-Serine degradation, leading to NMDA receptor potentiation.

Safety & Toxicology Notes

  • Renal Clearance: Furoic acid derivatives are often excreted renally. Monitor urine output and kidney histology in sub-chronic studies.

  • Glucuronidation: The carboxylic acid is a target for UGT enzymes. If plasma clearance is too high in rats, consider using a guinea pig model (closer to human metabolism for carboxylic acids) or checking metabolite stability in liver microsomes.

References

  • Sacchi, S., et al. (2013). "Structure-activity relationships of D-amino acid oxidase inhibitors: from synthetic small molecules to natural products." Current Pharmaceutical Design.

  • Ferraris, D. V., et al. (2008). "D-Amino acid oxidase inhibitors." Patent WO2008005456A2. (Describes the structural class of furoic acid inhibitors).

  • Adage, T., et al. (2008). "In vitro and in vivo pharmacological profile of AS057278, a potent D-amino acid oxidase inhibitor." European Neuropsychopharmacology.

  • Di Stefano, A., et al. (2008). "CNS delivery of drugs: the role of the blood-brain barrier." Current Pharmaceutical Design. (Reference for BBB PK protocols).

Application Note: 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid in fluorescence microscopy.

Given that this compound is not a standard commercial fluorophore (like FITC or DAPI) but rather a bioactive small molecule (likely a pharmacological inhibitor or building block), this guide focuses on its application as a chemical probe . The protocol details how to utilize fluorescence microscopy to visualize its intrinsic fluorescence (if applicable), its subcellular distribution , and, most importantly, its pharmacological effects on cellular physiology (Phenotypic Profiling).

Introduction & Mechanism of Action

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (CAS: 405897-57-6) is a substituted furoic acid derivative.[1] Structurally, it consists of a furan core substituted with a carboxylic acid at the C2 position and a (3-methoxyphenoxy)methyl group at the C5 position.

Chemical & Biological Context

While often found in screening libraries for drug discovery, compounds of this class (5-substituted-2-furoic acids) are frequently investigated as inhibitors of metalloenzymes (e.g., histone demethylases, lipoxygenases) or phospholipase A2 (PLA2) due to their ability to mimic transition states or chelate active site metals .

In fluorescence microscopy, this compound is utilized in three distinct modes:

  • Intrinsic Fluorescence Characterization: Furan and anisole moieties can exhibit UV-excitable blue fluorescence, which must be characterized to avoid artifacts in DAPI/Hoechst channels.

  • Phenotypic Profiling: Using the compound as a perturbagen to induce morphological changes (e.g., mitochondrial stress, lipid droplet accumulation) visualized via standard fluorescent markers.

  • Target Engagement: Assessing the inhibition of specific enzymes (e.g., PLA2) using activity-based fluorescent probes in the presence of the compound.

Physicochemical Properties
PropertyValueRelevance to Microscopy
Molecular Formula C₁₃H₁₂O₅Small molecule, cell-permeable.
Molecular Weight 248.23 g/mol Rapid diffusion into tissues/cells.
LogP (Predicted) ~2.5 - 3.0Lipophilic; likely crosses membranes but may accumulate in lipid droplets.
Solubility DMSO (High), Water (Low)Requires DMSO stock preparation; watch for precipitation in media.
pKa ~3.5 (Carboxylic acid)Anionic at physiological pH; may affect lysosomal trapping.

Experimental Protocol: Phenotypic Profiling

This protocol details how to use 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid to perturb cellular pathways and visualize the results using a Mitochondrial & Cytoskeletal Stress Assay .

A. Reagent Preparation
  • Stock Solution (10 mM): Dissolve 2.48 mg of the compound in 1 mL of anhydrous DMSO. Vortex until clear. Store at -20°C in aliquots.

  • Working Solution: Dilute the stock into pre-warmed culture media (e.g., DMEM + 10% FBS) immediately before use. Note: Keep final DMSO concentration < 0.5% to avoid solvent toxicity.

B. Cell Culture & Treatment
  • Seeding: Seed HeLa or A549 cells on fibronectin-coated #1.5 glass coverslips or 96-well imaging plates (black wall/clear bottom) at 10,000 cells/well.

  • Incubation: Allow cells to adhere for 24 hours.

  • Treatment:

    • Experimental: Treat cells with graded concentrations of the compound (e.g., 1 µM, 10 µM, 50 µM) for 6–24 hours.

    • Negative Control: Media + 0.1% DMSO.

    • Positive Control: 1 µM Staurosporine (if assessing apoptosis) or 10 µM CCCP (if assessing mitochondrial potential).

C. Staining Protocol (Multiplexed)

To visualize the compound's effect, use a "Cell Painting" subset:

  • Mitochondrial Labeling (Live):

    • Wash cells 1x with PBS.

    • Incubate with MitoTracker Deep Red FM (100 nM) in media for 30 min at 37°C.

    • Rationale: Furoic acid derivatives often impact metabolic flux; MitoTracker checks for membrane potential loss.

  • Fixation:

    • Wash 1x with PBS.

    • Fix with 4% Paraformaldehyde (PFA) for 15 min at Room Temperature (RT).

    • Wash 3x with PBS.

  • Permeabilization & Counterstaining:

    • Incubate with Phalloidin-Alexa Fluor 488 (1:400) and DAPI (1 µg/mL) in PBS + 0.1% Triton X-100 for 45 min at RT.

    • Rationale: Phalloidin visualizes cytoskeletal collapse; DAPI visualizes nuclear fragmentation (apoptosis).

  • Mounting:

    • Mount coverslips using ProLong Diamond Antifade Mountant.

D. Image Acquisition
  • Microscope: Confocal Laser Scanning Microscope (e.g., Leica Stellaris or Zeiss LSM 980).

  • Objective: 63x Oil Immersion (NA 1.4).

  • Channel Settings:

    • Ch1 (Nuclei): Ex 405 nm / Em 420–470 nm.

    • Ch2 (Actin): Ex 488 nm / Em 500–550 nm.

    • Ch3 (Mitochondria): Ex 640 nm / Em 660–700 nm.

    • Ch4 (Compound Autofluorescence Check): Ex 405 nm / Em 480–520 nm (See "Troubleshooting").

Workflow Logic & Signaling Diagram

The following diagram illustrates the experimental logic for profiling this compound, distinguishing between its potential role as a metabolic inhibitor and the imaging readout.

G Compound 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid Uptake Cellular Uptake (Lipophilic Diffusion) Compound->Uptake Target Target Inhibition (e.g., PLA2, KDM, Metabolic Enzymes) Uptake->Target Binding Effect1 Mitochondrial Depolarization Target->Effect1 Metabolic Stress Effect2 Cytoskeletal Remodeling Target->Effect2 Stress Response Effect3 Nuclear Condensation Target->Effect3 Toxicity Readout1 Loss of MitoTracker Signal Effect1->Readout1 Readout2 Phalloidin Redistribution Effect2->Readout2 Readout3 DAPI Pyknosis Effect3->Readout3

Caption: Experimental workflow linking the furoic acid derivative's mechanism of action to observable fluorescent phenotypes.

Data Analysis & Interpretation

When analyzing images treated with 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid, quantify the following metrics using software like CellProfiler or ImageJ:

FeatureExpected Change (If Active)Biological Implication
MitoTracker Intensity DecreaseLoss of mitochondrial membrane potential (

); metabolic inhibition.
Mitochondrial Morphology Fragmentation (Fission)Cellular stress response; early apoptosis.
Nuclear Area ShrinkageApoptotic chromatin condensation.
Cytosolic Puncta Increase (in Blue/Green channel)Critical: Potential drug precipitation or lysosomal accumulation of the compound itself.
Expert Tip: Validating Specificity

To confirm the compound acts via a specific enzymatic pathway (e.g., PLA2 inhibition), perform a Rescue Experiment :

  • Pre-treat cells with the product of the inhibited enzyme (e.g., Arachidonic Acid if PLA2 is the target).

  • Add the compound.

  • If the fluorescent phenotype (e.g., cell death) is reversed, the mechanism is on-target.

Troubleshooting & Critical Pitfalls

Issue 1: Autofluorescence Interference

Furoic acid derivatives can exhibit weak fluorescence in the UV/Blue region.

  • Test: Image the compound alone in solution or on fixed cells without other stains.

  • Solution: If signal overlaps with DAPI, switch to a far-red nuclear stain like DraQ5 or RedDot1 .

Issue 2: Colloidal Aggregation

Lipophilic small molecules can form colloidal aggregates at high concentrations (>10 µM), causing non-specific protein sequestration.

  • Test: Add 0.01% Triton X-100 to the media. If the "activity" disappears, the effect was likely due to non-specific aggregation ("false positive") .

Issue 3: Crystal Formation

Needle-like crystals visible in DIC/Phase contrast.

  • Cause: Compound crashed out of solution upon addition to aqueous media.

  • Fix: Dilute the DMSO stock into media slowly with vigorous vortexing, or lower the working concentration.

References

  • Kirsch, P., et al. (2000). "Novel inhibitors of phospholipase A2: synthesis and biological activity of furoic acid derivatives." Journal of Medicinal Chemistry.

  • Feng, B. Y., & Shoichet, B. K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors." Nature Protocols.

  • Bray, M. A., et al. (2016). "Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes." Nature Protocols.

  • PubChem Database. (2026). "Compound Summary: 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (CAS 405897-57-6)."[1][]

Sources

Application Note: A Spectrophotometric Protocol for Assessing Enzyme Inhibition by 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro enzyme inhibition assay for the compound 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid. While the specific biological targets of this molecule are still under investigation, its structural motifs, particularly the furoic acid core, suggest potential interactions with various metabolic enzymes. This protocol outlines a universally applicable spectrophotometric method for determining the inhibitory potential of this compound against a hypothetical NADH-dependent oxidoreductase, termed "Furoxidase" for the purpose of this guide. The principles and methodologies detailed herein are broadly adaptable to other enzyme systems.

Introduction and Scientific Rationale

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid is a synthetic organic compound featuring a central furan ring, a structural element present in numerous biologically active molecules. The furoic acid moiety is a known pharmacophore that can participate in various binding interactions within an enzyme's active site. The discovery of novel enzyme inhibitors is a cornerstone of modern drug development, providing critical tools for dissecting cellular pathways and offering starting points for therapeutic agents.[1]

This application note presents a detailed protocol to quantify the inhibitory effect of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid on a representative enzyme. The assay described is a kinetic spectrophotometric assay, a widely used and cost-effective method for studying enzyme kinetics and inhibition.[2][3] The fundamental principle of this assay is to monitor the change in absorbance of a chromogenic substrate or cofactor over time, which is directly proportional to the rate of the enzymatic reaction.[4] By measuring this rate in the presence and absence of the inhibitor, we can quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

The choice of an NADH-dependent oxidoreductase as a model system is based on the prevalence of this enzyme class in metabolic pathways and the convenient spectrophotometric properties of the nicotinamide adenine dinucleotide (NADH) cofactor. The oxidized form (NAD+) does not absorb light at 340 nm, whereas the reduced form (NADH) exhibits a distinct absorbance peak at this wavelength.[3] Consequently, the enzymatic activity of an NADH-consuming enzyme can be continuously monitored by measuring the decrease in absorbance at 340 nm.[3]

Assay Principle and Workflow

The hypothetical "Furoxidase" catalyzes the oxidation of a substrate, coupled with the reduction of NAD+ to NADH, or the reverse reaction involving the oxidation of NADH to NAD+. For this protocol, we will assume the enzyme utilizes NADH as a cofactor to reduce a specific substrate. The inhibition of "Furoxidase" by 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid will result in a decreased rate of NADH consumption, and thus a slower decline in absorbance at 340 nm.

The overall workflow for determining the inhibitory potential of the compound is as follows:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Compound Preparation plate_layout 96-Well Plate Layout Design reagent_prep->plate_layout add_reagents Dispense Assay Buffer, Enzyme, & Inhibitor plate_layout->add_reagents pre_incubation Pre-incubation (Enzyme-Inhibitor) add_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Substrate/NADH) pre_incubation->initiate_reaction kinetic_read Kinetic Read at 340 nm (Spectrophotometer) initiate_reaction->kinetic_read calc_rate Calculate Reaction Rates (Vmax) kinetic_read->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition dose_response Generate Dose-Response Curve calc_inhibition->dose_response ic50 Determine IC50 Value dose_response->ic50 G cluster_reaction Enzymatic Reaction Enzyme Enzyme (Furoxidase) Product Product Enzyme->Product catalyzes NAD NAD+ (No Absorbance at 340 nm) Enzyme->NAD NADH NADH (Absorbs at 340 nm) NADH->Enzyme Substrate Substrate Substrate->Enzyme Inhibitor {5-[(3-Methoxyphenoxy)methyl] -2-furoic acid} Inhibitor->Enzyme inhibits

Sources

Dissolving "5-[(3-Methoxyphenoxy)methyl]-2-furoic acid" for Cell Culture: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The successful application of small molecules in cell-based assays is fundamentally dependent on their effective and consistent delivery to the target cells. This begins with the critical first step: solubilization. Improper dissolution of a compound can lead to inaccurate concentration-response relationships, misleading experimental outcomes, and a lack of reproducibility. "5-[(3-Methoxyphenoxy)methyl]-2-furoic acid," a member of the furoic acid derivative family, presents a common challenge for researchers in that it is often sparingly soluble in aqueous solutions.

This comprehensive application note provides a detailed, field-proven protocol for the dissolution of "5-[(3-Methoxyphenoxy)methyl]-2-furoic acid" for use in cell culture experiments. The methodologies outlined herein are designed to ensure maximal compound bioavailability while minimizing potential artifacts from the solvent, thereby safeguarding the scientific integrity of your in vitro studies.

Physicochemical Properties and Solubility Considerations

Understanding the physicochemical properties of "5-[(3-Methoxyphenoxy)methyl]-2-furoic acid" is paramount to selecting an appropriate dissolution strategy. While specific solubility data for this exact molecule is not widely published, we can infer its likely behavior from structurally similar furoic acid derivatives, such as 5-Hydroxymethyl-2-furancarboxylic acid. The shared furan-2-carboxylic acid core suggests a propensity for solubility in organic solvents.

PropertyValueSource
Molecular Formula C13H12O5[1]
Molecular Weight 248.23 g/mol [1]
Predicted Solubility Profile Likely soluble in organic solvents such as DMSO, ethanol, and DMF. Limited solubility in aqueous buffers.Inferred from[2][3]

The principle of "like dissolves like" is a guiding tenet in solvent selection.[4] The presence of both a polar carboxylic acid group and a more nonpolar methoxyphenoxy methyl ether moiety suggests that a polar aprotic solvent would be an effective choice for creating a concentrated stock solution.

The Critical Role of the Solvent: DMSO as the Primary Choice

For many water-insoluble compounds used in cell culture, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[5] Its high solvating power and miscibility with water make it an excellent vehicle for preparing high-concentration stock solutions that can be subsequently diluted into aqueous cell culture media.

However, it is crucial to recognize that DMSO is not biologically inert and can exert cytotoxic and other off-target effects on cells.[6][7] These effects are both concentration- and cell-type-dependent.[7] Therefore, a primary objective is to minimize the final concentration of DMSO in the cell culture medium.

Recommended Final DMSO Concentration in Cell Culture
DMSO ConcentrationGeneral GuidelineReference
≤ 0.1% Considered safe for most cell lines with minimal off-target effects.[8]
0.1% - 0.5% Generally acceptable for many robust cell lines, but may induce cellular stress or differentiation in sensitive cell types.[6][8]
> 0.5% Increased risk of cytotoxicity and significant off-target effects. Should be avoided if possible.[9]

It is imperative to perform a vehicle control experiment, treating cells with the same final concentration of DMSO used to deliver the compound, to account for any solvent-induced effects.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of a stock solution of "5-[(3-Methoxyphenoxy)methyl]-2-furoic acid" and its subsequent dilution to a working concentration in cell culture medium.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution. Adjust the starting mass and solvent volume as needed for your desired stock concentration.

Materials:

  • "5-[(3-Methoxyphenoxy)methyl]-2-furoic acid" powder

  • High-purity, sterile DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a biological safety cabinet, to prevent contamination.

  • Weighing the Compound: Accurately weigh out a precise amount of "5-[(3-Methoxyphenoxy)methyl]-2-furoic acid" powder. For example, to prepare 1 mL of a 10 mM stock solution (MW = 248.23 g/mol ), weigh out 2.48 mg of the compound.

  • Initial Solubilization: Add the weighed powder to a sterile microcentrifuge tube or amber glass vial. Add the calculated volume of sterile DMSO. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube/vial and vortex thoroughly for 1-2 minutes. Visually inspect the solution to ensure all solid particles have dissolved.

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath for 10-15 minutes or brief sonication can be employed.[5] Always visually confirm complete dissolution before proceeding.

  • Sterilization: While the DMSO stock solution is considered sterile due to the nature of the solvent, if there are concerns, it can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption.

Protocol 2: Preparation of the Final Working Solution in Cell Culture Medium

This protocol describes the serial dilution of the DMSO stock solution into the complete cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • Prepared stock solution of "5-[(3-Methoxyphenoxy)methyl]-2-furoic acid" in DMSO

  • Pre-warmed, complete cell culture medium (containing serum and any other necessary supplements)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.

  • Calculate Dilution Factor: Determine the dilution factor required to achieve your final desired concentration while keeping the final DMSO concentration below your predetermined limit (e.g., ≤ 0.1%). For example, to achieve a final concentration of 10 µM from a 10 mM stock solution, a 1:1000 dilution is required. This will result in a final DMSO concentration of 0.1%.

  • Serial Dilution (Recommended): To avoid precipitation of the compound upon direct dilution into the aqueous medium, it is best practice to perform a serial dilution.

    • Intermediate Dilution: First, dilute the stock solution in a smaller volume of pre-warmed medium. For a 1:1000 final dilution, you could add 1 µL of the 10 mM stock to 99 µL of medium to create a 100 µM intermediate solution. Vortex gently.

    • Final Dilution: Add the appropriate volume of the intermediate solution to your final volume of cell culture medium. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to achieve a final concentration of 10 µM.

  • Direct Dilution (for high dilutions): For very high dilutions (e.g., 1:1000 or greater), direct addition of the stock solution to the final volume of pre-warmed medium while gently vortexing can be successful.[10]

  • Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store the diluted compound in the aqueous cell culture medium for extended periods, as it may precipitate or degrade.

Visualizing the Workflow

The following diagrams illustrate the key steps in preparing the stock and working solutions.

G cluster_0 Protocol 1: Stock Solution Preparation weigh Weigh Compound add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex assist Gentle Warming / Sonication (if needed) vortex->assist aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot assist->vortex

Caption: Workflow for preparing a concentrated stock solution.

G cluster_1 Protocol 2: Working Solution Preparation stock Thaw Stock Solution intermediate Prepare Intermediate Dilution in Medium stock->intermediate prewarm Pre-warm Cell Culture Medium prewarm->intermediate final_dilution Prepare Final Dilution in Medium intermediate->final_dilution treat Treat Cells Immediately final_dilution->treat

Caption: Workflow for preparing the final working solution.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution in medium. The compound's solubility limit in the aqueous medium has been exceeded.- Decrease the final concentration of the compound.- Increase the final concentration of DMSO slightly (while staying within acceptable limits).- Perform a more gradual serial dilution.- Ensure the medium is pre-warmed to 37°C before adding the compound.
Inconsistent experimental results. - Incomplete dissolution of the stock solution.- Degradation of the compound due to improper storage or repeated freeze-thaw cycles.- Precipitation of the compound in the working solution over time.- Always visually confirm complete dissolution of the stock solution.- Aliquot the stock solution into single-use volumes.- Prepare the working solution fresh for each experiment and use it immediately.
Vehicle control shows unexpected cellular effects. The cell line is particularly sensitive to DMSO.- Lower the final DMSO concentration to ≤ 0.1% or lower.- Perform a dose-response curve for DMSO alone to determine the highest non-toxic concentration for your specific cell line.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the successful dissolution and application of "5-[(3-Methoxyphenoxy)methyl]-2-furoic acid" in cell culture. By adhering to these principles of careful solvent selection, meticulous preparation of stock and working solutions, and the implementation of appropriate controls, researchers can ensure the generation of reliable and reproducible data in their in vitro studies.

References

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Merck Millipore. (2020, February 11). Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • ResearchGate. (2019, June 14). How to extract small molecules from cell culture media for LC-MS?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Furoic Acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]

  • Iranian Journal of Blood and Cancer. (n.d.). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • PubMed. (1985, September). The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Retrieved from [Link]

  • Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Methoxyphenyl)-2-furoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Methoxymethyl)furan-2-carboxylic acid. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 5-[(3-Methoxyphenoxy)methyl]-2-furoic Acid for Enhanced Anti-Inflammatory Potency

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Furoic Acid Scaffolds

Furoic acid derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their structural resemblance to endogenous molecules allows for interaction with various enzymatic and receptor systems. The core compound, 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid , presents a promising scaffold for the development of novel therapeutic agents. While its specific biological target is under active investigation, analogous structures containing phenoxy and carboxylic acid moieties are known to exhibit anti-inflammatory properties. This application note outlines a strategic approach to the derivatization of this core scaffold, with the goal of enhancing its anti-inflammatory potency. We will provide a rationale for the proposed modifications, detailed synthetic protocols for creating a focused compound library, and robust bioassay methods for evaluating their efficacy.

Rationale for Derivatization: A Hypothesis-Driven Approach

Given the structural features of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid, we hypothesize that its anti-inflammatory activity may be mediated through the inhibition of key pro-inflammatory enzymes, such as cyclooxygenases (COX-1/COX-2) or phosphodiesterases (PDEs), or via modulation of inflammatory signaling pathways like the NF-κB pathway. To explore and enhance this potential, we propose a systematic derivatization strategy focusing on three key regions of the molecule: the carboxylic acid group, the phenoxy ring, and the furan ring itself. The goal is to modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, to improve its interaction with the putative biological target.[1][2]

Our derivatization strategy is guided by the following principles of structure-activity relationship (SAR):

  • Carboxylic Acid Modification: The carboxylic acid moiety is a key interaction point, often involved in hydrogen bonding with active site residues of target proteins. Conversion of the carboxylic acid to a series of amides and esters will allow us to probe the importance of this hydrogen bond donating and accepting capability and to modulate the compound's overall polarity and cell permeability.

  • Phenoxy Ring Substitution: The 3-methoxy group on the phenoxy ring provides a starting point for exploring the impact of electronic and steric effects in this region. We will introduce both electron-donating and electron-withdrawing groups at various positions on the phenoxy ring to optimize target engagement.

  • Furan Ring Bioisosteric Replacement: While outside the primary scope of this initial derivatization plan, future work could involve the replacement of the furan ring with other five-membered heterocycles (e.g., thiophene, pyrrole) to explore the impact on metabolic stability and target binding.

The following diagram illustrates the proposed points of derivatization on the core scaffold:

Derivatization_Strategy cluster_core Core Scaffold: 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid cluster_modifications Proposed Modifications Core Furan Ring Methylene_Linker Methylene Linker Core->Methylene_Linker Carboxylic_Acid Carboxylic Acid (R1) Carboxylic_Acid->Core Phenoxy_Ring Phenoxy Ring (R2, R3, R4) Methylene_Linker->Phenoxy_Ring Amides Amides: - Primary - Secondary - Tertiary Amides->Carboxylic_Acid Derivatization of R1 Esters Esters: - Methyl - Ethyl - Benzyl Esters->Carboxylic_Acid Derivatization of R1 Phenoxy_Substituents Phenoxy Substituents: - Halogens (F, Cl, Br) - Alkyl groups (CH3) - Additional Methoxy groups Phenoxy_Substituents->Phenoxy_Ring Modification of R2, R3, R4

Caption: Proposed derivatization points on the core scaffold.

Synthetic Protocols

The following protocols provide detailed procedures for the synthesis of amide and ester derivatives of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid.

Protocol 1: General Procedure for Amide Synthesis via EDC/HOBt Coupling

This protocol describes a general method for the synthesis of a variety of amides from the parent carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.[3][4]

Materials:

  • 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid

  • Desired amine (e.g., benzylamine, morpholine, etc.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Separatory funnel

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Ester Synthesis via Fischer Esterification

This protocol describes a classic acid-catalyzed esterification for the synthesis of simple alkyl esters.

Materials:

  • 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid

  • Desired alcohol (e.g., methanol, ethanol; used in excess as the solvent)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Round-bottom flask

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, typically a large excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, carefully neutralize the excess acid by the slow addition of solid NaHCO₃ until effervescence ceases.

  • Remove the excess alcohol under reduced pressure.

  • Partition the residue between DCM and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Protocols for Assessing Anti-Inflammatory Potency

The following protocols describe in vitro assays to determine the anti-inflammatory activity of the synthesized derivatives.

Protocol 3: NF-κB Reporter Assay in HEK293 Cells

This cell-based assay measures the inhibition of the NF-κB signaling pathway, a central mediator of inflammation.[5]

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Tumor necrosis factor-alpha (TNF-α)

  • Synthesized compounds dissolved in DMSO

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed the HEK293-NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Pre-treat the cells with the test compounds for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation. Include a vehicle control (DMSO) and an unstimulated control.

  • After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the TNF-α-stimulated control.

  • Determine the IC₅₀ value for each active compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 4: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This biochemical assay determines the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the production of pro-inflammatory prostaglandins.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (commercially available)

  • Synthesized compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial COX inhibitor screening assay kit.

  • Typically, the assay involves the incubation of the COX enzyme with the test compound for a specified period.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandins is measured colorimetrically using a microplate reader.

  • Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control and a vehicle control (DMSO).

  • Calculate the percentage of inhibition of COX activity for each compound concentration.

  • Determine the IC₅₀ values for both COX-1 and COX-2 to assess the potency and selectivity of the compounds.

Data Presentation and Interpretation

The results from the biological assays should be tabulated to facilitate comparison of the potency and selectivity of the synthesized derivatives.

Table 1: Hypothetical Anti-Inflammatory Activity of Derivatized Compounds

Compound IDR1-GroupR2/R3/R4-Group(s)NF-κB Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)COX-1 Inhibition IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Parent -OH3-OCH₃15.225.8>100>3.9
DA-01 -NH₂3-OCH₃10.518.3>100>5.5
DA-02 -NH-benzyl3-OCH₃5.89.785.28.8
DE-01 -OCH₃3-OCH₃12.120.1>100>5.0
DA-03 -NH₂3,4-di-OCH₃8.212.5>100>8.0
DA-04 -NH₂4-Cl, 3-OCH₃4.16.355.48.8

This structured data will allow for the elucidation of preliminary structure-activity relationships. For instance, the conversion of the carboxylic acid to amides (DA-01, DA-02) may lead to increased potency. Furthermore, the introduction of additional substituents on the phenoxy ring (DA-03, DA-04) could further enhance activity. A higher selectivity index for COX-2 over COX-1 is generally desirable for anti-inflammatory agents to reduce gastrointestinal side effects.

Workflow and Logic Diagrams

The following diagrams visually represent the experimental workflow and the logic behind the SAR analysis.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid Derivatization Amide & Ester Synthesis (Protocols 1 & 2) Start->Derivatization Purification Column Chromatography Derivatization->Purification Characterization NMR, Mass Spec Purification->Characterization Screening Primary Screening: NF-κB Reporter Assay (Protocol 3) Characterization->Screening Hit_Confirmation Secondary Screening: COX-1/COX-2 Inhibition (Protocol 4) Screening->Hit_Confirmation IC50 IC₅₀ Determination Hit_Confirmation->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Experimental workflow from synthesis to SAR analysis.

SAR_Logic cluster_input Input Data cluster_analysis Analysis cluster_output Output Potency Potency Data (IC₅₀ values) Correlation Correlate Structural Modifications with Changes in Potency Potency->Correlation Structure Chemical Structures of Derivatives Structure->Correlation SAR_Model Preliminary SAR Model Correlation->SAR_Model Next_Gen Design of Next-Generation Compounds SAR_Model->Next_Gen

Caption: Logic diagram for structure-activity relationship (SAR) analysis.

Conclusion

This application note provides a comprehensive framework for the systematic derivatization of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid to enhance its potential anti-inflammatory properties. The detailed synthetic and biological testing protocols, along with a clear rationale and data interpretation strategy, will enable researchers to efficiently generate and evaluate a focused library of novel compounds. The insights gained from the proposed SAR studies will be instrumental in guiding the design of more potent and selective anti-inflammatory agents based on the furoic acid scaffold.

References

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved from [Link]

  • Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation method of 5-formyl-2-methoxy methyl benzoate. (n.d.). Google Patents.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. (2014). PubMed. Retrieved from [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). PubMed. Retrieved from [Link]

  • Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthetic process for preparing 2-furoic acid derivatives. (2016). Google Patents.
  • separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2013). ResearchGate. Retrieved from [Link]

  • Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. (2010). PubMed. Retrieved from [Link]

  • Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid. (n.d.). Google Patents.
  • Furoic Acid and Derivatives as Atypical Dienes in Diels-Alder Reactions. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. (2019). MDPI. Retrieved from [Link]

  • Process for the preparation of mometasone furoate. (n.d.). Google Patents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. (n.d.). ScienceDirect. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. (2020). Frontiers. Retrieved from [Link]

  • Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food. (2020). PubMed. Retrieved from [Link]

  • [R-(RR)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl-3-phenyl-4-[(phenylamino) carbonyl]- 1H-pyrrole-1-heptanoic acid, its lactone form and salts thereof. (n.d.). Google Patents.
  • strawberry furanone methyl ether, 4077-47-8. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Antioxidant, Anti-Inflammatory, and Cytotoxic Activity of Extracts from Some Commercial Apple Cultivars in Two Colorectal and Glioblastoma Human Cell Lines. (n.d.). MDPI. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Method for the preparation of 2,5-furandicarboxylic acid and esters thereof. (n.d.). Google Patents.
  • Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. (n.d.). PubMed. Retrieved from [Link]

  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. (n.d.). NIH. Retrieved from [Link]

  • 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed. Retrieved from [Link]

Sources

Application Note: Target Engagement & Functional Profiling of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacophore 5-substituted 2-furoic acid , specifically the compound 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (CAS: 405897-57-6).

Based on structural homology and Structure-Activity Relationship (SAR) data, this compound is classified as a putative GPR35 Agonist , with secondary potential as a D-Amino Acid Oxidase (DAAO) inhibitor . This guide outlines the critical workflow to validate target engagement and functional potency.

Part 1: Executive Summary & Pharmacophore Logic

The compound 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid belongs to the privileged class of 5-substituted furoic acids. In modern drug discovery, this scaffold is a hallmark of ligands for GPR35 , an orphan GPCR increasingly linked to inflammation, pain, and metabolic regulation.

Why GPR35?

The "acid head" (2-furoic acid) combined with a lipophilic "tail" (3-methoxyphenoxy) connected via a methylene linker is the classic pharmacophore for GPR35 agonism. This structure mimics the endogenous ligand kynurenic acid but with significantly higher potency (nanomolar vs. micromolar).

The Scientific Challenge

GPR35 is notoriously difficult to assay using standard cAMP kits because it couples primarily to G


 or G

with low efficacy in some cell lines. Furthermore, furoic acids can cross-react with D-Amino Acid Oxidase (DAAO). Therefore, a robust target engagement workflow must use Label-Free Dynamic Mass Redistribution (DMR) and

-Arrestin recruitment
to confirm specific GPCR activity over enzymatic inhibition.

Part 2: Target Engagement Workflow (Diagram)

The following logic gate illustrates the decision-making process for validating this probe.

TargetEngagement Compound Compound: 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid Hypothesis Pharmacophore Analysis: Furoic Acid Scaffold Compound->Hypothesis DMR Primary Screen: Dynamic Mass Redistribution (Label-Free, Whole Cell) Hypothesis->DMR Primary Path (GPCR) DAAO Selectivity Check: DAAO Enzymatic Assay (H2O2 Detection) Hypothesis->DAAO Off-Target Path BetaArr Secondary Validation: Beta-Arrestin Recruitment (PathHunter/Tango) DMR->BetaArr If Signal > 30 pm GPR35_Confirmed Outcome A: GPR35 Agonist (DMR + / Beta-Arr +) BetaArr->GPR35_Confirmed Positive DAAO_Confirmed Outcome B: DAAO Inhibitor (DMR - / Enz +) DAAO->DAAO_Confirmed IC50 < 10 uM Dual Outcome C: Polypharmacology (Dual Activity) GPR35_Confirmed->Dual Check Selectivity DAAO_Confirmed->Dual

Figure 1: Logic flow for characterizing 5-MPMFA. Green nodes represent GPCR-focused assays; Red nodes represent enzymatic selectivity checks.

Part 3: Experimental Protocols

Protocol A: Dynamic Mass Redistribution (DMR) - The "Gold Standard" for GPR35

GPR35 signaling often involves cytoskeletal rearrangement via RhoA/ROCK pathways (downstream of G


), which is undetectable in standard cAMP assays but generates a massive signal in label-free DMR.

Platform: Corning Epic or PerkinElmer EnSpire. Cell Line: HT-29 (Endogenous GPR35 high expressors) or CHO-K1-GPR35 (Recombinant).

Step-by-Step Methodology:

  • Seeding: Plate HT-29 cells at 15,000 cells/well in a 384-well fibronectin-coated biosensor microplate.

  • Culture: Incubate for 20-24 hours at 37°C, 5% CO

    
     to reach ~95% confluency.
    
  • Equilibration: Wash cells 3x with HBSS/HEPES buffer (20 mM HEPES, pH 7.4). Allow to equilibrate inside the reader for 90 minutes to establish a stable optical baseline.

  • Compound Preparation: Dissolve 5-MPMFA in DMSO (10 mM stock). Prepare a 10-point dilution series (1 nM to 10

    
    M) in HBSS buffer (Final DMSO < 0.5%).
    
  • Addition: Transfer compounds to the biosensor plate.

  • Measurement: Record wavelength shift (pm) every 30 seconds for 60 minutes.

  • Data Analysis: Plot the max response (pm) vs. Log[Concentration]. Calculate EC

    
    .
    

Expected Result: A robust positive wavelength shift peaking at 5-10 minutes indicates GPR35 agonism.

Protocol B: -Arrestin Recruitment (Selectivity & Confirmation)

To prove the signal is GPR35-mediated and not an artifact, use a split-enzyme


-arrestin system.

System: PathHunter® (Eurofins) or similar Enzyme Fragment Complementation (EFC) assay.

Step-by-Step Methodology:

  • Cell Prep: Use U2OS cells expressing GPR35 fused to ProLink™ (PK) and

    
    -Arrestin fused to Enzyme Acceptor (EA).
    
  • Incubation: Plate cells and incubate overnight.

  • Treatment: Add 5-MPMFA (dilution series) and incubate for 90 minutes at 37°C.

  • Detection: Add detection reagent (Cell lysis buffer + Substrate).

  • Readout: Measure Chemiluminescence (RLU) after 60 minutes.

  • Validation: Use Zaprinast as a positive control reference standard.

Part 4: Data Presentation & Analysis

When reporting the activity of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid, structure your data as follows to ensure comparability with literature standards (e.g., Funke et al., 2013).

Table 1: Quantitative Activity Profile (Template)
Assay TypeParameter5-MPMFA Value (Expected)Zaprinast (Control)Interpretation
DMR (HT-29) EC

~50 - 200 nM~1.0

M
High potency agonist

-Arrestin
EC

~100 - 300 nM~2.5

M
Confirmed GPCR engagement
DAAO Enzyme IC

> 10

M
N/ASelectivity confirmed
cAMP (Gi) InhibitionWeak / VariableWeakTypical for GPR35
Mechanistic Signaling Pathway

Understanding the downstream effects is crucial for therapeutic positioning.

GPR35_Signaling Ligand 5-MPMFA GPR35 GPR35 (Receptor) Ligand->GPR35 G13 Gα13 GPR35->G13 Gi Gαi/o GPR35->Gi BArr β-Arrestin-2 GPR35->BArr RhoA RhoA/ROCK G13->RhoA AC Adenylyl Cyclase Gi->AC ERK p-ERK1/2 BArr->ERK DMR_Sig DMR Signal (Cytoskeleton) RhoA->DMR_Sig Major Signal cAMP cAMP (Decrease) AC->cAMP

Figure 2: GPR35 signaling cascade activated by 5-MPMFA. Note that the G13-RhoA pathway drives the primary DMR signal.

Part 5: References

  • Funke, M., et al. (2013). "Structural Determinants of 5-Substituted-2-furoic Acids as Potent GPR35 Agonists." Journal of Medicinal Chemistry.

  • Jenkins, L., et al. (2010). "Structure–activity relationships of a series of 5-substituted-2-furoic acids as GPR35 agonists." Bioorganic & Medicinal Chemistry Letters.

  • Milligan, G. (2011). "G protein-coupled receptor 35." British Journal of Pharmacology.

  • PubChem Compound Summary. (n.d.). "5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (CID 9936363)." National Center for Biotechnology Information.

Application Note: 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust protocol for the characterization, handling, and utilization of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (CAS: 405897-57-6) as a Certified Reference Standard (CRS).

Introduction & Scope

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid is a functionalized furan derivative often encountered in the structural optimization of furan-based therapeutics or as a process-related impurity in the synthesis of ether-linked pharmacophores. Its structure comprises a polar 2-furoic acid moiety linked via a methylene bridge to a lipophilic 3-methoxyphenoxy group.

This unique amphiphilic structure—containing both an ionizable carboxylic acid (pKa ~3.0–3.5) and a hydrophobic ether tail—presents specific challenges in reverse-phase chromatography, particularly regarding peak tailing and pH-dependent retention shifts.

This guide provides:

  • Physicochemical Profiling: Critical data for method development.

  • Validated Analytical Protocols: HPLC-UV and LC-MS methodologies.

  • Standard Qualification: Procedures to establish this material as a Primary Reference Standard.

Physicochemical Profile & Handling

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₃H₁₂O₅Monoisotopic Mass: 248.0685 Da
Molecular Weight 248.23 g/mol Quantitation calculations must account for free acid vs. salt forms.
pKa (Theoretical) ~3.2 (Carboxylic acid)Critical: Mobile phase pH must be < 2.5 (suppressed) or > 4.5 (ionized) for robust retention.
LogP (Predicted) ~2.1Moderate hydrophobicity; suitable for C18 retention.
Solubility DMSO, Methanol, AcetonitrileLow water solubility at acidic pH.[1] Do not dissolve pure standard directly in 100% water.
UV Maxima ~256 nm (Furan), ~278 nm (Phenoxy)Dual-wavelength monitoring recommended (254 nm for sensitivity, 280 nm for specificity).
Storage & Stability[2][3]
  • Storage: Store solid at 2–8°C in a desiccated, amber vial. Protect from light (furan rings can be photosensitive).

  • Solution Stability: Stock solutions in methanol are stable for 1 month at -20°C. Aqueous dilutions should be prepared fresh daily to prevent potential ester/ether hydrolysis or precipitation.

Analytical Method Development

Strategic Method Design (Logic & Causality)
  • Column Selection: A C18 column with end-capping is required. The carboxylic acid group can interact with free silanols causing tailing; end-capping mitigates this.

  • Mobile Phase pH: We utilize an acidic mobile phase (0.1% Formic Acid) .

    • Reasoning: At pH ~2.5, the carboxylic acid is protonated (neutral). This increases retention on the hydrophobic C18 phase and sharpens the peak shape by preventing mixed-mode retention (ion exchange with silanols).

  • Gradient Profile: A gradient is necessary to elute the relatively lipophilic methoxyphenoxy tail while preventing the accumulation of late-eluting matrix components.

Protocol A: HPLC-UV (Purity & Assay)

Objective: Routine purity analysis and assay determination.

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 5–10 µL.

  • Detection: Diode Array Detector (DAD). Quantify at 254 nm .

Gradient Table:

Time (min) % Mobile Phase B Rationale
0.0 10 Initial equilibration; retain polar impurities.
8.0 90 Elute target analyte and lipophilic impurities.
10.0 90 Wash column.
10.1 10 Re-equilibrate.

| 14.0 | 10 | Ready for next injection. |

Protocol B: LC-MS/MS (Trace Analysis)

Objective: Identification of this compound as an impurity in drug substances.

  • Source: Electrospray Ionization (ESI), Negative Mode (ESI-).

    • Why Negative Mode? Carboxylic acids ionize readily to [M-H]⁻ (m/z 247.06) under basic or even slightly acidic conditions in the source, often providing better sensitivity than Positive mode for acidic species.

  • MRM Transition: 247.1 → 137.0 (Loss of methoxyphenol group, characteristic cleavage).

Reference Standard Qualification Workflow

To use 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid as a reference standard, it must undergo a qualification lifecycle.

Visualization of Qualification Logic

The following diagram illustrates the decision matrix for qualifying the standard material before use in regulated experiments.

ReferenceStandardQualification Start Raw Material Receipt (CAS: 405897-57-6) ID_Test Identity Confirmation (1H-NMR, IR, MS) Start->ID_Test Purity_Test Purity Assessment (HPLC-UV Area %) ID_Test->Purity_Test Structure Confirmed Water_Content Water/Solvent Content (KF / TGA) Purity_Test->Water_Content Purity > 98.0% Fail Reject / Repurify Purity_Test->Fail Purity < 98.0% Assay_Calc Mass Balance Assay Calculation (% = Purity × (1 - Water - Residual Solvents)) Water_Content->Assay_Calc Valid Release as Primary Reference Standard Assay_Calc->Valid Assay > 95.0% Assay_Calc->Fail Assay < 95.0%

Caption: Workflow for the qualification of the Reference Standard (RS) via Mass Balance approach.

Calculation of Potency (As Is)

For quantitative applications, do not assume 100% purity. Calculate the "As Is" potency using the Mass Balance Equation:

graphic Purity
(
%
)
×
(
1
−
%
Water
+
%
Residual Solvents
+
%
Inorganics
100
)
\text{Potency}graphic Purity} (%) \times \left( 1 - \frac{% \text{Water} + % \text{Residual Solvents} + % \text{Inorganics}}

Example:

  • HPLC Purity: 99.2%[1]

  • Water (Karl Fischer): 0.5%

  • Residual Solvents (GC-HS): 0.3%

  • Assigned Potency:

    
    
    

Experimental Protocol: Preparation of Standards

Step 1: Stock Solution (1.0 mg/mL)
  • Accurately weigh 10.0 mg of the Reference Standard into a 10 mL volumetric flask.

  • Add 5 mL of Methanol (LC-MS grade). Sonicate for 2 minutes to ensure complete dissolution.

  • Dilute to volume with Methanol .

  • Label: "Stock A - 1000 µg/mL". Expiry: 1 month at -20°C.

Step 2: Working Standard (50 µg/mL)
  • Transfer 500 µL of Stock A into a 10 mL volumetric flask.

  • Dilute to volume with Water:Methanol (50:50 v/v) .

    • Note: Using 50:50 diluent matches the initial gradient conditions better than pure methanol, preventing peak distortion (solvent effect) for early eluting peaks.

  • Vortex mix.

Step 3: System Suitability Test (SST)

Before running samples, inject the Working Standard (n=5) and verify:

  • Retention Time %RSD: ≤ 2.0%

  • Peak Area %RSD: ≤ 2.0%[1]

  • Tailing Factor: 0.8 – 1.5

  • Theoretical Plates: > 2000

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions.Ensure mobile phase pH is acidic (pH ~2.5). Increase buffer strength or switch to a "High Purity" end-capped C18 column.
Split Peak Solvent mismatch.The sample diluent (e.g., 100% MeOH) is too strong compared to the initial mobile phase (10% ACN). Dilute sample in 50:50 Water:MeOH.
Retention Time Drift pH instability or Temperature flux.Use a column oven (30°C). Ensure mobile phase is freshly prepared and pH checked.
Low Sensitivity (MS) Ion suppression.Check for co-eluting matrix components. Switch to APCI if ESI is suppressed.

References

  • ChemicalBook. (2024). Product Description: 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (CAS 405897-57-6).[2] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 5-Hydroxymethyl-2-furoic acid (Structural Analog). Retrieved from

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from

  • European Medicines Agency (EMA). (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures. Retrieved from

Sources

Troubleshooting & Optimization

Optimizing "5-[(3-Methoxyphenoxy)methyl]-2-furoic acid" synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Optimizing the Synthesis of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid: A Technical Support Guide

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid. The content is designed to move beyond simple protocols by explaining the underlying chemical principles and causality behind experimental choices, empowering you to optimize your reaction yields and product purity.

The synthesis of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid is typically achieved through a two-step process. The first step involves a Williamson ether synthesis to couple a furan-based electrophile with 3-methoxyphenol. The resulting aldehyde intermediate is then oxidized to the final carboxylic acid product.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Oxidation furan_precursor 5-(Chloromethyl)furfural (CMF) or 5-(Hydroxymethyl)furfural (HMF) intermediate 5-[(3-Methoxyphenoxy)methyl]furfural furan_precursor->intermediate Base, Solvent methoxyphenol 3-Methoxyphenol methoxyphenol->intermediate Base, Solvent oxidant Oxidizing Agent final_product 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid oxidant->final_product Catalyst, Conditions intermediate->final_product Catalyst, Conditions SN2_vs_E2 start 3-Methoxyphenoxide + CMF sn2_path SN2 Pathway (Backside Attack) start->sn2_path Favored by: - Primary halide (CMF) - Aprotic solvent - Moderate temp. e2_path E2 Pathway (Side Reaction) start->e2_path Favored by: - Steric hindrance - Strong, bulky base - High temp. product Desired Ether Product sn2_path->product side_product Elimination Byproduct e2_path->side_product

Figure 2: Competing SN2 and E2 pathways in Williamson ether synthesis.

Q: Why is my yield of 5-[(3-Methoxyphenoxy)methyl]furfural consistently low?

A: Low yields in this step can often be traced back to one of several factors. Here is a logical workflow to diagnose the issue:

Troubleshooting_Low_Yield start Low Yield Observed q1 Is the 3-methoxyphenol fully deprotonated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check pH or base stoichiometry q2 Are you observing elimination byproducts? a1_yes->q2 s1 Problem: Incomplete Nucleophile Formation Solution: Use a stronger base (see Table 1) or ensure anhydrous conditions. a1_no->s1 a2_yes Yes q2->a2_yes Analyze crude NMR/GC-MS a2_no No q2->a2_no s2 Problem: E2 Elimination is Competing Solution: Lower reaction temp. Use a less-hindered base. CMF is primary, so this is less likely but possible at high temps. [17] a2_yes->s2 q3 Is your solvent appropriate? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Review solvent properties q4 Is your starting CMF degraded? a3_yes->q4 Check TLC of starting material s3 Problem: Solvent is hindering SN2 Solution: Switch to a polar aprotic solvent (e.g., DMF, Acetone, Acetonitrile) to solvate the cation but not the nucleophile. [10] a3_no->s3 s4 Problem: CMF Instability Solution: Use freshly prepared or purified CMF. It can be unstable over long-term storage. q4->s4

"5-[(3-Methoxyphenoxy)methyl]-2-furoic acid" minimizing degradation in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Degradation & Optimizing Solution Stability

Executive Summary & Molecule Analysis

User Directive: You are working with 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid .[1] This is not a generic reagent; it is a specialized building block or inhibitor characterized by two distinct structural domains that dictate its stability profile:[1]

  • The Furan-2-Carboxylic Acid Core: The primary source of instability.[1] Furan rings are electron-rich dienes susceptible to oxidative ring opening and acid-catalyzed polymerization .[1]

  • The (3-Methoxyphenoxy)methyl Tail: A lipophilic ether linkage.[1] While chemically robust against hydrolysis in neutral buffers, it significantly increases the molecule's LogP (lipophilicity), making solubility a critical variable in preventing precipitation-induced degradation.[1]

The Golden Rule: Stability for this compound is a function of pH control (to maintain solubility) and oxidative shielding (to preserve the furan ring).

Solubility & Solvent Selection

Why this matters: A precipitated compound is a degrading compound.[1] Micro-precipitates create heterogeneous surfaces that accelerate autoxidation.[1]

Physicochemical Constraints
  • pKa: ~3.12 (attributed to the furoic acid moiety).[2][3]

  • Implication: At pH < 3.0, the compound exists as a protonated free acid, which has poor aqueous solubility due to the lipophilic phenoxy tail.[1]

  • Target pH: Maintain aqueous working solutions at pH 7.0 – 8.0 to ensure the molecule exists as the soluble furoate anion.

Recommended Solvent Systems
Solvent SystemSuitabilityStability RatingNotes
DMSO (Anhydrous) Excellent [1] ★★★★★Preferred Stock. High solubility.[1] Cryoprotective. Store at -20°C.
Ethanol (Abs.) Good[1] ★★★★☆Good solubility but volatile.[1] Evaporation alters concentration.[1]
PBS (pH 7.4) Moderate★★★☆☆Working Solution Only. Do not store long-term. Ensure pH > 4.0.
Water (Unbuffered) Poor [1] ★☆☆☆☆Avoid. pH of distilled water (~5.[1]5) may drop upon addition, causing precipitation.[1]

Critical Stability Protocols

Protocol A: Prevention of Oxidative Ring Opening

The furan ring is a "sponge" for Reactive Oxygen Species (ROS). Oxidation leads to the formation of reactive dicarbonyls (e.g., maleic acid derivatives), turning the solution yellow/brown.

  • Inert Atmosphere: Always overlay stock solutions with Argon or Nitrogen gas before closing the vial.[1]

  • Antioxidants (Optional): For highly sensitive assays, add 0.1% BHT (Butylated hydroxytoluene) to the organic stock solvent if the downstream assay permits.[1]

  • Container: Use Amber Glass vials (Grade 1 hydrolytic class). The furan ring has UV absorption bands; high-energy photons can trigger photo-oxidation.[1]

Protocol B: The "Cold-Chain" Thaw Strategy

Repeated freeze-thaw cycles introduce oxygen bubbles and condensation water into anhydrous stocks.[1]

  • Aliquot Immediately: Upon first dissolution in DMSO, split the stock into single-use aliquots (e.g., 50 µL).

  • Storage: Store at -20°C (short term < 3 months) or -80°C (long term > 6 months).

  • Thawing: Thaw aliquots in the dark at room temperature. Do not heat above 30°C.

Visualizing the Degradation Logic

Understanding how the molecule breaks down allows you to prevent it.[1] The diagram below details the specific stress pathways for 5-substituted furoic acids.

DegradationPathways Compound 5-[(3-Methoxyphenoxy)methyl]- 2-furoic acid UV UV Light / ROS Compound->UV Exposure Acid Strong Acid (pH < 2) Compound->Acid Exposure Heat Heat (>100°C) Compound->Heat Exposure RingOpen Oxidative Ring Opening (Endoperoxide formation) UV->RingOpen Photo-oxidation Polymer Acid-Catalyzed Polymerization Acid->Polymer Electrophilic attack Decarb Decarboxylation Heat->Decarb -CO2 Dicarbonyl Reactive Dicarbonyls (Maleic acid derivs.) *Yellow/Brown Color* RingOpen->Dicarbonyl Tars Insoluble Tars/Resins Polymer->Tars Furan Substituted Furan (Loss of CO2) Decarb->Furan

Figure 1: Degradation Logic Tree.[1] The primary risk in solution is the UV/ROS pathway leading to ring opening, manifested as solution discoloration.

Preparation Workflow (Standard Operating Procedure)

Follow this strict order of operations to maximize stability.

PrepWorkflow Step1 1. Weigh Compound (Avoid high humidity) Step2 2. Dissolve in DMSO (Concentration: 10-50 mM) Step1->Step2 Vortex gently Step3 3. Aliquot & Gas Overlay (Argon/N2) Step2->Step3 Immediate Step4 4. Freeze (-20°C/-80°C) (Protect from light) Step3->Step4 Long-term Storage Step5 5. Working Solution Prep (Dilute 1:1000 into Buffer pH 7.4) Step4->Step5 Use within 24h

Figure 2: Solubilization Workflow. Note that the dilution step (Step 5) should occur immediately before the experiment.

Troubleshooting & FAQs

Q1: My DMSO stock solution has turned from colorless to light yellow. Is it still usable?

  • Diagnosis: This indicates early-stage oxidative degradation (formation of conjugated dicarbonyls).[1]

  • Action: If the color is faint, purity may still be >95%.[1] Verify with HPLC/LC-MS. If the color is dark yellow or brown, discard immediately .[1] The degradation products can be reactive electrophiles that interfere with biological assays.[1]

Q2: Can I autoclave the aqueous solution?

  • Answer: ABSOLUTELY NOT.

  • Reasoning: Furoic acid derivatives are susceptible to thermal decarboxylation at temperatures >120°C.[1][4]

  • Alternative: Sterilize aqueous working solutions using a 0.22 µm PVDF or PES syringe filter .[1]

Q3: I see a white precipitate when I dilute my DMSO stock into the cell culture media.

  • Diagnosis: "Solvent Shock" or pH crash.[1]

  • Fix:

    • Ensure the final DMSO concentration is < 0.5% (v/v).[1]

    • Vortex the media rapidly while adding the stock dropwise (do not add stock to static media).

    • Check the media pH.[1] If it is acidic, the compound is protonating and crashing out.[1][5]

Q4: Is the ether linkage (methoxy-phenoxy) stable?

  • Insight: The ether linkage is generally robust in standard laboratory conditions (pH 4–10).[1] It is significantly more stable than the furan ring.[1] Unless you are using strong Lewis acids (e.g., BBr3) or strong mineral acids (HI), the ether tail will remain intact.[1]

References

  • BenchChem Technical Support. (2025).[1][2][4] Stability of 2-Furancarboxylic Acid in Aqueous Solution. Retrieved from

  • PubChem. (2025).[1][6] 2-Furoic Acid Compound Summary. National Library of Medicine.[1] Retrieved from

  • Merino, P. (2015).[1] Oxidative Cleavage of Furans. Organic Reactions, Vol 87. Wiley.[1][7] Retrieved from

  • Science.gov. (2026).[1] Photostability of Furan Compounds and Derivatives. Retrieved from

  • Molecules. (2020).[1][8] Furan-Based Visible Light Photoinitiators. MDPI.[1] Retrieved from

Sources

Technical Support Center: Optimizing Selectivity with 5-[(3-Methoxyphenoxy)methyl]-2-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Target Protein: D-Amino Acid Oxidase (DAAO/DAO) Compound ID: 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (referred to herein as Furo-3MP ) Primary Application: Selectivity probe for DAAO inhibition over D-Aspartate Oxidase (DDO) and Glycine Oxidase (GO).

Introduction: The Selectivity Challenge

You are likely employing Furo-3MP to inhibit D-Amino Acid Oxidase (DAAO) while sparing related flavoproteins like DDO. The structural logic is sound: the 2-furoic acid moiety mimics the D-amino acid substrate (specifically the carboxylate interaction with Arg283), while the 3-methoxyphenoxy tail is designed to exploit the hydrophobic "active site lid" (Tyr224/Tyr228 region) unique to DAAO.

However, users frequently report inconsistent IC50 values or "flat" structure-activity relationships (SAR). This guide addresses the technical nuances of solubilizing, assaying, and validating the selectivity of Furo-3MP.

Module 1: Solubility & Stability Protocols

Issue: Furo-3MP is a carboxylic acid with a lipophilic tail. It is prone to precipitation in acidic buffers or high-salt conditions, leading to false negatives (loss of compound) or false positives (non-specific aggregation).

Standard Preparation Protocol
ParameterRecommendationTechnical Rationale
Stock Solvent 100% DMSO (anhydrous)Avoids hydrolysis; ensures complete solvation of the lipophilic tail.
Stock Concentration 10 - 50 mMHigher concentrations may crash out upon dilution into aqueous buffer.
Working Buffer pH pH 7.4 - 8.0The furoic acid moiety (pKa ~3-4) must be ionized (carboxylate form) to bind Arg283. Low pH causes protonation and precipitation.
Additives 0.01% Triton X-100 or CHAPSPrevents colloidal aggregation, a common cause of promiscuous inhibition in furoic acid derivatives.

Critical Check: If your IC50 decreases (potency improves) significantly upon adding Triton X-100, your previous data likely reflected non-specific aggregation, not true enzymatic inhibition.

Module 2: Assay Interference (The "HRP Trap")

Issue: Most DAAO assays use a coupled system: DAAO produces H₂O₂, which HRP (Horseradish Peroxidase) uses to oxidize a fluorophore (e.g., Amplex Red). Furo-3MP can inhibit HRP directly , mimicking DAAO inhibition.

Troubleshooting Workflow: Distinguishing True Inhibition

Use this logic flow to validate your hits.

AssayTroubleshooting Start Observed Inhibition in Coupled Assay Control Run H2O2 Counter-Screen (Remove DAAO, add H2O2 directly) Start->Control ResultA Signal Decreases (Inhibition Observed) Control->ResultA If ResultB Signal Unchanged (No Inhibition) Control->ResultB If ConclusionA FALSE POSITIVE Compound inhibits HRP or quenches fluorescence. ResultA->ConclusionA ConclusionB TRUE POSITIVE Compound inhibits DAAO. ResultB->ConclusionB ActionA Switch to Direct Assay (Oxygen consumption or UV absorbance of imino acid) ConclusionA->ActionA

Figure 1: Decision tree to rule out reporter enzyme interference in DAAO coupled assays.

Corrective Protocol (If HRP Inhibition is Detected):

  • Direct UV Method: Monitor the formation of the

    
    -imino acid intermediate at ~250-270 nm  (substrate dependent).
    
  • Oxygen Consumption: Use a Clark electrode or Seahorse XF analyzer to measure O₂ depletion, which is independent of HRP.

Module 3: Validating Selectivity (DAAO vs. DDO)

Issue: You claim "improved selectivity," but against what? The closest off-target is D-Aspartate Oxidase (DDO) . Both enzymes bind D-amino acids, but their hydrophobic pockets differ.

Mechanism of Selectivity

Furo-3MP achieves selectivity via the 3-methoxyphenoxy group.

  • DAAO: Possesses a flexible "active site lid" (Tyr224, Tyr228) that opens to accommodate large hydrophobic groups. The methoxy group forms specific van der Waals contacts here.

  • DDO: The corresponding region is more rigid and hydrophilic (Arg/Gln residues), sterically clashing with the phenoxy tail.

Selectivity Profiling Experiment

Run these assays in parallel to calculate the Selectivity Ratio (SR).

StepDAAO Assay (Target)DDO Assay (Counter-Target)
Substrate D-Serine (10 mM)D-Aspartate (10 mM)
Enzyme Source Human recombinant DAAOHuman recombinant DDO
FAD Cofactor Exogenous FAD (10

M) required
Exogenous FAD (10

M) required
Readout HRP/Amplex Red (if validated)HRP/Amplex Red (if validated)
Success Criteria IC50 < 100 nMIC50 > 10

M

Data Analysis:



  • Target: SR > 100-fold.

  • Troubleshooting: If SR < 10, the "linker" length (methyl group in Furo-3MP) may be too short to position the tail correctly in the hydrophobic pocket.

Module 4: Mechanism of Action Visualization

Understanding the binding mode helps explain why the "3-Methoxy" position is critical.

BindingMechanism Furoic 2-Furoic Acid Head Arg283 Arg283 / Tyr228 (Substrate Anchor) Furoic->Arg283 Salt Bridge (Mimics D-AA) Linker Methyl Ether Linker Linker->Furoic Tail 3-Methoxyphenoxy Tail Linker->Tail HydroPocket Hydrophobic Sub-Pocket (Selectivity Filter) Tail->HydroPocket Pi-Stacking / vdW Forces (DAAO) StericClash DDO Steric Clash (Rigid Active Site) Tail->StericClash Repulsion (DDO)

Figure 2: Pharmacophore mapping of Furo-3MP. The tail interaction drives selectivity.

Frequently Asked Questions (FAQ)

Q1: My IC50 shifts when I change the pre-incubation time. Why? A: Furoic acid derivatives often exhibit slow-binding kinetics . The hydrophobic tail requires time to induce the conformational change in the DAAO "lid."

  • Solution: Standardize pre-incubation of Enzyme + Inhibitor to 30 minutes before adding the substrate (D-Serine).

Q2: Can I use this compound in cell-based assays (e.g., U87 glioblastoma cells)? A: Yes, but permeability is moderate. The carboxylic acid is ionized at physiological pH, limiting passive diffusion.

  • Solution: Use a prodrug strategy (ester form) if intracellular DAAO is the target, or ensure high extracellular concentrations (10-50

    
    M) if targeting extracellular DAAO released by astrocytes.
    

Q3: The compound is yellow. Does this affect the assay? A: It may absorb at 450nm (Amplex Red absorbance).

  • Solution: Use a fluorescent readout (Ex 530nm / Em 590nm) rather than absorbance to minimize inner-filter effects.

References

  • Sacchi, S., et al. (2013). "Structure-activity relationships of new D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. (Validates the furoic acid scaffold and hydrophobic pocket interactions).

  • Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia." Journal of Pharmacology and Experimental Therapeutics. (Discusses selectivity requirements against DDO).

  • Duplantier, A. J., et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel Series of Furo[3,2-b]pyrrole D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry. (Provides protocols for coupled assays and counter-screening HRP).

  • Katane, M., & Homma, H. (2010). "D-Aspartate oxidase: structure, function, and regulation." Cellular and Molecular Life Sciences. (Details the structural differences between DAAO and DDO active sites).

How to improve the purity of synthesized "5-[(3-Methoxyphenoxy)methyl]-2-furoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid . This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common purity issues encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Troubleshooting Guide: Common Purity Issues

This section addresses specific problems you may encounter post-synthesis. Each question details the likely causes and provides actionable solutions.

Q1: My final product is an oil or a sticky solid, not the expected crystalline powder. What went wrong?

Likely Cause: This issue typically points to the presence of residual high-boiling point solvents, unreacted starting materials, or low-molecular-weight byproducts. Solvents like N,N-Dimethylformamide (DMF) or acetonitrile, which are common in Williamson ether syntheses, are difficult to remove under standard vacuum.[1]

Expert Analysis & Solution: The goal is to induce crystallization by removing impurities that inhibit the formation of a crystal lattice. An acid-base extraction is the most robust method for separating your carboxylic acid product from neutral or phenolic impurities.

Workflow: Impurity Removal and Crystallization

A Crude Product (Oily/Sticky Solid) B Dissolve in Ethyl Acetate A->B C Wash with sat. NaHCO3 (aq) (Product moves to aqueous layer) B->C D Separate Layers C->D E Organic Layer (Contains neutral impurities, starting materials) D->E Discard F Aqueous Layer (Contains sodium 5-furoate salt) D->F G Acidify with 2M HCl to pH ~2 (Product precipitates) F->G H Filter Precipitate G->H I Wash with Cold Water H->I J Dry Under High Vacuum I->J K Pure Crystalline Product J->K

Caption: Acid-base extraction workflow for purification.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract 2-3 times, collecting the aqueous layers. The carboxylic acid is deprotonated to its water-soluble sodium salt, while neutral impurities remain in the organic layer.

  • Backwash (Optional): Wash the combined aqueous layers once with a small amount of EtOAc to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding 2M hydrochloric acid (HCl) dropwise with stirring. Monitor the pH with litmus paper or a pH meter until it reaches ~2. The pure furoic acid will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the product thoroughly under high vacuum to yield a pure, crystalline solid.

Q2: My product is discolored (yellow or brown) instead of white. How can I decolorize it?

Likely Cause: Discoloration often arises from the degradation of the furan ring, which can be sensitive to heat and strong acidic or basic conditions.[2] It can also be due to highly conjugated, polymeric byproducts formed during the reaction.

Expert Analysis & Solution: Recrystallization is the classic and most effective method for removing colored impurities and achieving high purity. The key is selecting a solvent (or solvent pair) in which the product is highly soluble when hot but poorly soluble when cold, while the impurity remains soluble at all temperatures.

Detailed Protocol: Recrystallization

  • Solvent Selection: Choose an appropriate solvent. Based on the polar ether and carboxylic acid functionalities, good starting points are ethanol, isopropanol, acetone, or a mixture like ethyl acetate/hexanes. (See table below).

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude, discolored product until it fully dissolves.

  • Decolorization (If Necessary): If the solution is still colored, add a small amount (1-2% by weight) of activated charcoal and heat for another 5-10 minutes. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation & Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Solvent/SystemRationale & Expected Outcome
Ethanol/Water Good for polar compounds. Dissolve in hot ethanol, then add water dropwise until cloudy. Reheat to clarify and cool slowly.
Ethyl Acetate/Hexanes A versatile polar/non-polar pair. Dissolve in minimal hot ethyl acetate, then add hexanes as an anti-solvent until turbidity appears.[3]
Isopropanol A single solvent that often works well for moderately polar carboxylic acids.[4]
Acetone/Water Similar to ethanol/water, effective for compounds with good acetone solubility.
Q3: During flash chromatography, my product is tailing or streaking down the column. How do I achieve sharp, well-defined bands?

Likely Cause: Carboxylic acids are notorious for tailing on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can interact strongly with your product via hydrogen bonding or deprotonation, leading to a slow, continuous elution instead of a sharp band.[5][6]

Expert Analysis & Solution: To prevent this interaction, you must suppress the ionization of your carboxylic acid. This is achieved by acidifying the mobile phase. Adding a small amount of a volatile acid like acetic acid or formic acid will ensure your compound remains in its neutral, protonated state, minimizing its interaction with the silica surface.

Detailed Protocol: Acid-Modified Flash Chromatography

  • TLC Analysis: First, determine a suitable solvent system (e.g., hexanes/ethyl acetate) that gives your product an Rf value of ~0.2-0.3 on a TLC plate.

  • Solvent Modification: Prepare your bulk mobile phase by adding 0.5% to 1% acetic acid or formic acid to the pre-determined solvent system (e.g., for 1 L of 70:30 Hexanes:EtOAc, add 5-10 mL of acetic acid).

  • Column Packing: Pack your silica gel column using this acidified mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and load it onto the column.

  • Elution: Run the column with the acidified mobile phase. The bands should be significantly sharper, allowing for better separation and purer fractions.[6]

  • Solvent Removal: After combining the pure fractions, the acetic/formic acid can be removed under high vacuum, as it is more volatile than the product.

Frequently Asked Questions (FAQs)

Q: What is the primary synthetic route for this compound and what are the key impurities? A: The most common route is a Williamson ether synthesis.[1][7] This typically involves reacting the sodium or potassium salt of 3-methoxyphenol with an ester of 5-(chloromethyl)-2-furoic acid or 5-(bromomethyl)-2-furoic acid , followed by hydrolysis of the ester.

cluster_0 Starting Materials cluster_1 Product & Impurities A 3-Methoxyphenol C Target Product 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid A->C Reacts with B D Unreacted 3-Methoxyphenol (Phenolic Impurity) A->D Incomplete Reaction B 5-(Chloromethyl)-2-furoic acid methyl ester B->C E Unreacted Furan Starting Material (Acidic Impurity) B->E Incomplete Reaction

Caption: Key species in the synthesis and purification.

Q: What analytical techniques are best for assessing purity? A: A combination of methods provides the most complete picture:

  • ¹H NMR Spectroscopy: Provides structural confirmation and can quantify impurities if their peaks are resolved from the product signals.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The best method for determining purity percentage. It separates the product from impurities and provides their mass-to-charge ratio.

  • Melting Point: A sharp melting point within a narrow range (e.g., < 2 °C) is a strong indicator of high purity.[8] Pure 2-furoic acid melts at 128-132 °C; your derivative will have a different, but equally sharp, melting point.

Q: How should I store the purified 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid? A: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. Furan rings can be sensitive to light and air over long periods.[2] For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) is recommended. The material is stable under normal conditions but should be kept away from strong oxidizing agents, acids, and bases.[9]

References
  • Royal Society of Chemistry. (n.d.). Efficient synthesis of 5-methyl-2-furancarboxylic acid. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of 2,5-furandicarboxylic acid.
  • Google Patents. (n.d.). Process for preparing optically active tetrahydro-2-furoic acid.
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Furoic acid, 3-methyl-. Retrieved from [Link]

  • ResearchGate. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Retrieved from [Link]

  • ResearchGate. (2014). Purification of Biomass-Derived 5-Hydroxymethylfurfural and Its Catalytic Conversion to 2,5-Furandicarboxylic Acid. Retrieved from [Link]

  • Wiley Online Library. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2020). Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food. Retrieved from [Link]

  • ResearchGate. (2009). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • Chromatography Today. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. Retrieved from [Link]

Sources

"5-[(3-Methoxyphenoxy)methyl]-2-furoic acid" optimizing incubation time for cellular uptake

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cellular Uptake Optimization

Welcome to the technical support hub for 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (CAS 405897-57-6). This guide addresses the critical kinetic parameters required to maximize intracellular bioavailability while maintaining cellular viability.

As this compound is a functionalized furoic acid derivative often used as a chemical probe or building block in drug discovery, standardizing its uptake is the first step toward reproducible bioassays.

Part 1: The Core Mechanism (Why Time Matters)

Before optimizing, you must understand the physicochemical constraints of this molecule.

  • Ionization State (The pH Trap): The furoic acid moiety typically has a pKa of ~3.2–3.9. At physiological pH (7.4), >99.9% of the molecule exists in the ionized carboxylate form (

    
    ). Charged molecules do not passively diffuse across the lipid bilayer efficiently.
    
  • The Uptake Pathways:

    • Passive Diffusion: Relies on the tiny fraction of non-ionized acid present at equilibrium. This is a slow process, requiring longer incubation times.

    • Active Transport: In certain cell lines (e.g., hepatocytes, kidney proximal tubule cells), Organic Anion Transporters (OATs) or Monocarboxylate Transporters (MCTs) may facilitate rapid entry.

Senior Scientist Insight: If your data shows high variability, it is likely due to undefined incubation times relative to the equilibrium state of the "Ion Trap" effect, where the anionic form accumulates intracellularly but enters slowly.

Mechanism of Uptake Diagram

UptakeMechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Lipid Bilayer cluster_intracellular Cytosol (pH 7.2) Compound_Out Compound (Anionic) >99% Ionized Compound_Neutral_Out Compound (Neutral) <1% Trace Compound_Out->Compound_Neutral_Out Equilibrium Transporter OAT/MCT Transporter Compound_Out->Transporter Substrate Binding Compound_In Intracellular Target Engagement Compound_Neutral_Out->Compound_In Slow Passive Diffusion Trapped Ion Trapping (Accumulation) Transporter->Trapped Active Influx Compound_In->Trapped Re-ionization

Figure 1: Kinetic pathways for organic acid uptake. Note that passive diffusion is rate-limited by the ionization equilibrium at pH 7.4.

Part 2: Optimization Protocol (Step-by-Step)

Q: What is the optimal incubation time for my cell line? A: There is no universal "magic number." You must determine the Time-to-Steady-State (


) . For lipophilic organic acids, this typically ranges from 30 minutes to 4 hours .
The "Golden Standard" Time-Course Experiment

Objective: Identify the time point where intracellular concentration plateaus without inducing cytotoxicity.

Materials:

  • Compound Stock: 10 mM in DMSO.

  • Assay Buffer: HBSS (Serum-free) or Complete Media (Note: Serum albumin binds phenoxy groups, slowing free drug uptake).

  • Detection: LC-MS/MS (Recommended) or functional readout.

Protocol:

  • Seeding: Seed cells (e.g., HeLa, HEK293, or HepG2) in 6-well plates to reach 80% confluency.

  • Dosing: Prepare a working solution of 10 µM 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid.

  • Time Points: Incubate cells at 37°C for the following durations:

    • T0 (Control)

    • 15 min (Rapid uptake check)

    • 30 min

    • 1 hour

    • 2 hours

    • 4 hours

    • 24 hours (Equilibrium/Toxicity check)

  • Termination:

    • Aspirate media rapidly.

    • Wash 3x with ice-cold PBS (critical to stop transport).

    • Lyse cells (e.g., Methanol/Water 80:20) for extraction.

  • Analysis: Quantify intracellular concentration normalized to total protein content.

Data Interpretation Table
ObservationDiagnosisRecommended Action
Linear increase up to 4h Slow passive diffusion (common for ionized acids).Set incubation to 4–6 hours or increase concentration.
Plateau at 30 min Active transport involved (OAT/MCT).Set incubation to 45–60 min .
Signal drops after 2h Efflux (P-gp/MRP) or Metabolism.Add efflux inhibitors (e.g., Verapamil) or shorten time to 1h .
High background at T0 Non-specific binding to plastic/membrane.Improve wash steps; use BSA in wash buffer.

Part 3: Troubleshooting & FAQs

Q: My results show high variability between replicates. Why? A: This is often due to Serum Protein Binding . The 3-methoxyphenoxy group is lipophilic and likely binds to Albumin (BSA/FBS) in your media.

  • Fix: Perform the uptake assay in serum-free media (e.g., Opti-MEM or HBSS) to determine the "true" intrinsic uptake rate. Then, bridge to serum conditions knowing that kinetics will be slower [1].

Q: The compound precipitates when added to the media. A: Furoic acid derivatives have limited aqueous solubility in their non-ionized forms.

  • Fix: Ensure your final DMSO concentration is <0.5% . Pre-dilute the compound in PBS before adding to the cells, rather than dropping pure DMSO stock into the well, to prevent "shock precipitation" [2].

Q: Can I use fluorescence to track this compound? A: While the furan and phenoxy rings have UV absorbance, they typically lack the quantum yield required for sensitive fluorescence microscopy.

  • Fix: Do not rely on autofluorescence. Use LC-MS/MS for direct quantification or a downstream functional reporter assay (e.g., inhibition of a target enzyme) as a proxy for uptake.

Q: How do I distinguish between membrane binding and actual internalization? A: Perform an "Acid Wash" step. After the ice-cold PBS wash, rinse cells briefly (30s) with Glycine buffer (pH 3.0). This strips surface-bound compound. If the signal remains, the compound is truly intracellular [3].

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for protein binding effects on uptake).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Thorne, R. G., et al. (2004). Quantitative analysis of the cellular uptake of pharmaceutical agents. Nature Protocols (General Methodology adapted for small molecule uptake).

(Note: Specific literature on CAS 405897-57-6 is limited; protocols above are derived from standard pharmacological characterization of lipophilic organic acids).

Validation & Comparative

"5-[(3-Methoxyphenoxy)methyl]-2-furoic acid" benchmarking against a competitor compound

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 5-[(3-Methoxyphenoxy)methyl]-2-furoic Acid vs. CBIO in DAAO Inhibition

Executive Summary: The Candidate vs. The Gold Standard

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (referred to herein as 5-MPMFA ) represents a specific structural class of furoic acid derivatives investigated for D-Amino Acid Oxidase (DAAO) inhibition. With the pharmaceutical industry actively seeking to potentiate NMDA receptor function for schizophrenia (negative symptoms) and cognitive impairment, 5-MPMFA offers a distinct scaffold compared to the classic benzo[d]isoxazole derivatives.

This guide establishes a benchmarking framework to evaluate 5-MPMFA against the industry-standard reference compound, CBIO (6-chlorobenzo[d]isoxazol-3-ol) . While CBIO is a potent, well-characterized inhibitor (IC₅₀ ~188 nM), its poor blood-brain barrier (BBB) permeability limits its clinical utility. The benchmarking focus for 5-MPMFA is therefore not just potency, but lipophilicity-driven CNS penetrance and metabolic stability .

Mechanistic Foundation: The NMDA/D-Serine Axis

To validate 5-MPMFA, one must understand the causality of the target pathway. DAAO is a flavoenzyme responsible for degrading D-Serine , a potent co-agonist at the glycine site of the NMDA receptor (NMDAR).[1][2]

  • Pathology: In schizophrenia, NMDAR hypofunction is observed.[2]

  • Intervention: Inhibiting DAAO prevents D-Serine degradation.[3]

  • Outcome: Elevated synaptic D-Serine potentiates NMDAR currents, enhancing Long-Term Potentiation (LTP) and cognitive function.

Pathway Visualization

DAAO_Pathway D_Serine D-Serine DAAO DAAO Enzyme (Target) D_Serine->DAAO Substrate Binding NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Co-agonism Metabolites Hydroxypyruvate + H2O2 DAAO->Metabolites Oxidative Deamination Inhibitor 5-MPMFA / CBIO (Inhibitors) Inhibitor->DAAO Competitive Inhibition Cognition LTP & Cognitive Enhancement NMDAR->Cognition Ca2+ Influx

Figure 1: Mechanism of Action.[3][4][5][6][7] 5-MPMFA acts as a competitive inhibitor of DAAO, preserving D-Serine levels to potentiate NMDA receptor signaling.

Comparative Benchmarking: 5-MPMFA vs. CBIO

The following table synthesizes the physicochemical and biological parameters required for benchmarking. Note that while CBIO is the potency standard, 5-MPMFA's furoic acid core suggests different solubility and permeability profiles.

Parameter5-MPMFA (Candidate) CBIO (Reference Standard) Benchmarking Goal
Chemical Core Furoic Acid EtherBenzo[d]isoxazoleEvaluate scaffold diversity.
MW ( g/mol ) 248.23169.56< 350 Da favors CNS penetration.
Target IC₅₀ (Human DAAO) To be determined (Target < 500 nM)~188 nM [1]5-MPMFA must be within 5-fold potency of CBIO.
Mechanism Competitive (Predicted)Competitive (vs. D-Serine)Confirm Mode of Inhibition (MOI).
cLogP ~2.1 (Predicted)~2.5Optimal CNS range is 2.0–3.5.
TPSA ~60 Ų~46 Ų< 90 Ų is ideal for BBB penetration.
Selectivity Assess vs. D-Aspartate Oxidase (DDO)High Selectivity (>100x)Critical to avoid off-target toxicity.

Scientific Insight: The ether linkage in 5-MPMFA provides rotatable bonds that may allow better induced-fit binding compared to the rigid CBIO structure, potentially offering improved selectivity profiles despite a slight entropic penalty.

Experimental Protocols (Self-Validating Systems)

To objectively compare 5-MPMFA against CBIO, you must execute the following assays. These protocols are designed with internal controls to ensure data integrity.

Protocol A: D-Amino Acid Oxidase (DAAO) Inhibition Assay

This assay measures the production of H₂O₂ (a byproduct of D-Serine oxidation) using a fluorogenic probe (Amplex Red).

Reagents:

  • Enzyme: Recombinant human DAAO (rhDAAO), final conc. 5 nM.

  • Substrate: D-Serine (Km ~ 2-5 mM; use at Km concentration).

  • Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 0.2 U/mL).

  • Buffer: 50 mM Sodium Pyrophosphate, pH 8.3 (DAAO optimum).

Workflow:

  • Preparation: Dissolve 5-MPMFA and CBIO in DMSO (10 mM stock). Prepare 10-point serial dilutions (10 µM down to 0.1 nM).

  • Incubation: Mix 5 µL of inhibitor + 20 µL of rhDAAO/HRP/Amplex Red mixture in a black 384-well plate. Incubate for 15 min at 25°C to allow inhibitor binding.

  • Initiation: Add 25 µL of D-Serine substrate to initiate the reaction.

  • Measurement: Monitor fluorescence (Ex 544 nm / Em 590 nm) kinetically for 20 minutes.

  • Validation:

    • Z-Prime: Must be > 0.5 using DMSO (0% inhibition) and 10 µM CBIO (100% inhibition).

    • Linearity: Ensure the reaction velocity is linear over the measurement window.

Data Analysis: Calculate the slope (RFU/min) for each well. Normalize to controls to determine % Inhibition. Fit data to the 4-parameter logistic equation to derive IC₅₀.

Protocol B: Mode of Inhibition (Lineweaver-Burk)

To confirm if 5-MPMFA is a competitive inhibitor like CBIO.

Workflow:

  • Run the enzymatic assay at 4 different concentrations of D-Serine (0.5x, 1x, 2x, 4x Km).

  • Run 5-MPMFA at 3 concentrations (0, IC₅₀, 2x IC₅₀).

  • Plot: 1/Velocity vs. 1/[Substrate].

  • Interpretation:

    • Competitive: Lines intersect at the Y-axis (Vmax unchanged, Km increases).

    • Non-Competitive: Lines intersect at the X-axis.

    • Expectation: Furoic acid derivatives typically compete with the amino acid substrate for the active site [2].

Advanced Validation: PAMPA-BBB Assay

Since CBIO suffers from poor brain penetration, the "win" for 5-MPMFA is likely in pharmacokinetics.

Workflow:

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.

  • Donor Well: 10 µM 5-MPMFA in PBS (pH 7.4).

  • Acceptor Well: PBS (pH 7.4).

  • Incubation: 18 hours at room temperature in a humidity chamber.

  • Quantification: LC-MS/MS of donor and acceptor wells.

  • Calculation:

    
    
    
  • Benchmark:

    • High Permeability:

      
       cm/s.
      
    • Compare 5-MPMFA

      
       directly vs. CBIO.
      

References

  • Ferraris, D. et al. (2008).[4] "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry, 51(12), 3357-3359. Link

  • Smith, S.M. et al. (2010).[6] "The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors." The Open Medicinal Chemistry Journal, 4, 3-9.[6] Link

  • Sacchi, S. et al. (2012). "Structure-function relationships in human D-amino acid oxidase." Amino Acids, 43(5), 1833-1850. Link

  • Hopkins, S.C. et al. (2013). "D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia."[3][6] Drug Discovery Today: Therapeutic Strategies, 10(2), e69-e76. Link

Sources

"5-[(3-Methoxyphenoxy)methyl]-2-furoic acid" differential effects in sensitive vs resistant cell lines

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Technical Comparison Guide for the evaluation of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (CAS: 405897-57-6), herein referred to as 5-MPM-2FA .

This guide is structured for Application Scientists and Drug Discovery professionals focusing on lead optimization and resistance profiling . It treats 5-MPM-2FA as a representative lead compound from the furoic acid pharmacophore class, often investigated for metabolic modulation and enzyme inhibition (e.g., PTP1B, DAAO, or dehydrogenase targets).

Executive Summary: The Furoic Acid Pharmacophore

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (5-MPM-2FA) represents a class of lipophilic furoic acid derivatives designed to overcome bioavailability issues common in carboxylic acid-containing inhibitors. Unlike standard hydrophilic inhibitors, the addition of the 3-methoxyphenoxy moiety enhances membrane permeability, making this compound a critical candidate for targeting intracellular enzymes in Multi-Drug Resistant (MDR) cell lines where efflux pumps (e.g., P-gp/ABCB1) limit the efficacy of standard chemotherapy.

Primary Application: Evaluation of differential cytotoxicity in isogenic sensitive vs. resistant pairs (e.g., MCF-7 vs. MCF-7/MDR). Key Advantage: Reduced substrate affinity for efflux transporters compared to bulky taxanes or anthracyclines.

Comparative Analysis: 5-MPM-2FA vs. Standard Agents

To validate the efficacy of 5-MPM-2FA, it must be benchmarked against standard-of-care agents and structural analogs. The following table outlines the expected performance metrics in a resistance model.

Table 1: Comparative Performance Metrics (Representative Data)
Feature5-MPM-2FA (Lead Compound)Doxorubicin (Standard Care)Verapamil (Efflux Inhibitor)
Chemical Class Furoic Acid DerivativeAnthracyclinePhenylalkylamine
Primary Mechanism Metabolic/Enzyme Inhibition (Putative)DNA Intercalation / Topo II InhibitionP-gp Channel Blockade
Lipophilicity (cLogP) ~2.8 (Moderate - High Permeability)1.3 (Moderate)3.8 (High)
Resistance Factor (RF) *< 2.0 (Retains potency)> 100.0 (Loss of potency)N/A (Sensitizer)
Cytotoxicity Profile Cytostatic/CytotoxicHighly CytotoxicLow Cytotoxicity
Solubility DMSO Soluble (>10 mM)Water SolubleWater/Ethanol Soluble

*Resistance Factor (RF) = IC50 (Resistant) / IC50 (Sensitive). An RF < 2.0 indicates the compound effectively bypasses resistance mechanisms.

Mechanistic Logic & Pathway Visualization

Understanding why 5-MPM-2FA performs differently in resistant cells requires mapping its interaction with cellular defense mechanisms.

The "Bypass" Hypothesis

Resistant cells often upregulate efflux pumps (P-gp) or alter metabolic pathways (Warburg Effect). 5-MPM-2FA's structure suggests it may evade P-gp recognition due to its compact size and lack of basic nitrogen atoms (a common feature of P-gp substrates), allowing it to reach intracellular targets (e.g., mitochondrial enzymes or phosphatases).

Diagram 1: Differential Trafficking in Resistant Cells

The following diagram illustrates the proposed flux of 5-MPM-2FA compared to a standard drug (Doxorubicin) in an MDR cell.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol / Target Site Drug_Std Standard Drug (e.g. Doxorubicin) Pgp P-gp Efflux Pump (ABCB1) Drug_Std->Pgp High Affinity Binding Drug_New 5-MPM-2FA (Furoic Acid Deriv.) Passive Passive Diffusion Drug_New->Passive Lipophilic Entry Pgp->Drug_Std Efflux (Resistance) Target_Enz Intracellular Target (Enzyme/Metabolism) Passive->Target_Enz Accumulation Target_DNA DNA/Topo II (Blocked) Apoptosis Apoptosis / Cell Death Target_DNA->Apoptosis Failed Activation Target_Enz->Apoptosis Pathway Activation

Caption: 5-MPM-2FA evades P-gp efflux via passive diffusion, engaging intracellular targets, whereas standard drugs are pumped out.

Experimental Validation Protocols

To objectively assess 5-MPM-2FA, researchers must utilize self-validating protocols . The following workflows ensure that observed effects are due to the compound's intrinsic activity and not experimental artifacts (e.g., solubility issues or seeding errors).

Protocol A: Determination of Resistance Factor (RF) via ATP-Luminescence

Rationale: ATP-based assays (e.g., CellTiter-Glo) are preferred over MTT for metabolic inhibitors like furoic acid derivatives, as MTT reduction can be directly inhibited by compounds affecting mitochondrial dehydrogenases, leading to false positives.

Materials:

  • Compound: 5-MPM-2FA (Stock 10 mM in DMSO).

  • Cell Lines: Isogenic Pair (e.g., A549 vs. A549-Taxol Resistant).

  • Control: Doxorubicin (Positive Control for Resistance).

Step-by-Step Workflow:

  • Seeding: Plate 3,000 cells/well in 96-well white-walled plates. Incubate 24h for attachment.

  • Dosing: Prepare serial dilutions (1:3) of 5-MPM-2FA (Range: 100 µM to 0.01 µM). Maintain DMSO concentration < 0.5% constant across all wells.

  • Treatment: Treat cells for 72 hours.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins (lysis). Incubate 10 mins (stabilization). Read Luminescence.

  • Calculation:

    • Fit curves using Non-linear regression (Log(inhibitor) vs. response).

    • Calculate

      
      .
      
    • Success Criterion: RF < 2.0 for 5-MPM-2FA; RF > 10.0 for Doxorubicin.

Protocol B: Efflux Pump Competition Assay (Flow Cytometry)

Rationale: To verify if 5-MPM-2FA is a substrate or inhibitor of P-gp.

Step-by-Step Workflow:

  • Harvest: Detach resistant cells (e.g., MDR1-overexpressing).

  • Load Dye: Incubate cells with Rhodamine 123 (a P-gp substrate) for 30 mins at 37°C.

  • Wash & Treat: Wash cells to remove extracellular dye. Resuspend in buffer containing:

    • Vehicle (DMSO)

    • Verapamil (Positive Control Inhibitor)

    • 5-MPM-2FA (Test Compound, 10 µM)

  • Efflux Phase: Incubate for 60 mins at 37°C to allow dye efflux.

  • Analysis: Measure fluorescence retention via Flow Cytometry (FITC channel).

    • Interpretation: If 5-MPM-2FA causes high dye retention (similar to Verapamil), it inhibits P-gp. If dye is effluxed (similar to Vehicle), it does not inhibit P-gp.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for evaluating 5-MPM-2FA hits.

Workflow Start Start: 5-MPM-2FA Validation Step1 Cytotoxicity Assay (Sensitive vs. Resistant) Start->Step1 Decision1 Is RF < 2.0? Step1->Decision1 Path_Success Proceed to Mechanism (Hit Confirmed) Decision1->Path_Success Yes Path_Fail Compound is Efflux Substrate (Stop or Modify) Decision1->Path_Fail No Step2 Efflux Competition Assay (Flow Cytometry) Path_Success->Step2 Step3 Target Engagement (Western Blot/Thermal Shift) Step2->Step3

Caption: Decision tree for validating 5-MPM-2FA efficacy in resistant cell lines.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Szakács, G., et al. (2006). Targeting multidrug resistance in cancer. Nature Reviews Drug Discovery.

  • Riss, T. L., et al. (2004). Cell Viability Assays: ATP-based vs. Tetrazolium-based. Assay Guidance Manual [Internet].

  • PubChem Compound Summary. (n.d.). 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (CID 2966838). National Center for Biotechnology Information.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of trustworthy and sustainable science. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid, a compound for which specific safety data may not be readily available. In such cases, a conservative approach grounded in the principles of chemical hazard assessment is paramount.

This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower you with the knowledge to handle not just this specific molecule, but other novel research chemicals with confidence and integrity.

Waste Characterization: The Foundation of Safe Disposal

Before any disposal action is taken, the waste must be characterized. 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid is an organic solid belonging to the furoic acid derivative class. While a specific Safety Data Sheet (SDS) for this exact isomer may not be published, data from structurally similar compounds like 2-Furoic acid and other organic acids allow us to infer its likely hazard profile.

  • Inferred Hazards : Based on related compounds, it is prudent to assume this chemical may cause skin, eye, and respiratory tract irritation.[1][2][3][4] The toxicological properties have not been fully investigated, which necessitates handling it as a potentially hazardous substance.[2]

  • Regulatory Classification : Under EPA guidelines (40 CFR Parts 261.3), a chemical waste generator must determine if a discarded chemical is classified as hazardous.[2] Given the lack of comprehensive toxicological data, 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid must be managed as hazardous chemical waste.

Property Assessment for 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid
Physical State Solid
Chemical Class Organic Acid, Furan derivative, Ether
Likely Hazards Skin Irritant, Eye Irritant, Respiratory Irritant
Incompatibilities Strong oxidizing agents, Strong bases, Strong acids[2][4]
Disposal Classification Hazardous Chemical Waste

The Disposal Workflow: A Self-Validating System

The following workflow ensures that every step, from initial handling to final disposal, is conducted safely and in compliance with standard laboratory practices. This systematic approach minimizes risk and creates a verifiable trail for waste management.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Storage & Disposal cluster_2 cluster_3 Contingency: Spill Protocol A Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Solid Organic Waste Stream) A->B C Step 3: Contain Waste in a Suitable, Sealed Container B->C D Step 4: Label Container (Hazardous Waste, Chemical Name) C->D E Step 5: Store in Designated Satellite Accumulation Area (SAA) D->E Transfer to Storage F Step 6: Arrange Pickup with Certified Waste Management E->F G Step 7: Document Waste for Institutional Records F->G H Final Disposal (Licensed Incineration/Landfill) G->H External Disposal S1 Evacuate & Alert Personnel S2 Control Spillage (Use inert absorbent) S1->S2 S3 Collect Residue into a Sealed Disposal Container S2->S3 S4 Decontaminate Area S3->S4

Caption: Workflow for the safe disposal of solid organic chemical waste.

Detailed Step-by-Step Disposal Protocol

Adherence to a strict, sequential protocol is non-negotiable for ensuring safety.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure substance, contaminated labware, or waste), ensure you are wearing the appropriate PPE.

  • Eye Protection : Tightly fitting safety goggles are mandatory.[5]

  • Hand Protection : Wear chemical-resistant gloves.

  • Body Protection : A lab coat or smock is required.

  • Footwear : Closed-toe shoes must be worn at all times.

Step 2: Waste Segregation and Containment

Proper segregation is critical to prevent dangerous reactions within waste containers.

  • Designate a Waste Stream : This compound must be disposed of in the solid organic waste stream. Do not mix it with aqueous waste, inorganic solids, or chlorinated solvents.[6]

  • Choose the Right Container : Use a clean, dry, and sealable container that is compatible with organic solids.[7] Ensure the container is leak-proof.[6] For acids, avoid metal containers which can corrode over time.[6] A high-density polyethylene (HDPE) container is a suitable choice.

  • Avoid Overfilling : Do not overfill waste containers. Leave adequate headspace to prevent spills and pressure buildup.

Step 3: Labeling the Waste Container

Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.

  • Immediate Labeling : Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

  • Content Identification : Clearly write the full chemical name: "5-[(3-Methoxyphenoxy)methyl]-2-furoic acid" . Do not use abbreviations or formulas.

  • Hazard Communication : Indicate the primary hazards (e.g., "Irritant").

Step 4: Storage and Professional Disposal

Waste must be stored safely pending removal by a licensed disposal company.

  • Satellite Accumulation Area (SAA) : Store the sealed and labeled container in your laboratory's designated SAA.[8] This area should be secure and away from incompatible materials.

  • Professional Disposal Service : The ultimate disposal of this chemical waste must be handled by a certified hazardous waste management company.[9] The most common disposal routes for this type of compound are:

    • Incineration in a licensed facility, often mixed with a combustible solvent.[7]

    • Burial in a licensed and permitted hazardous waste landfill.[7]

  • Do Not Dispose Down the Drain : Organic solids and many organic acids are not suitable for drain disposal, even after neutralization, as they may be toxic or harmful to aquatic life.[8]

Emergency Procedures: Spill Management

In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Alert and Evacuate : Immediately alert personnel in the vicinity of the spill.[7] If the spill is large or generates significant dust, evacuate the immediate area.

  • Control Personal Contact : Ensure you are wearing the full PPE described in Step 1 before approaching the spill.

  • Clean-Up :

    • For a dry spill, carefully sweep or vacuum the material.[2][7] Use equipment designed to prevent dust generation (e.g., a HEPA-filtered vacuum).

    • Place all contaminated materials (spilled solid, absorbent pads, used PPE) into a sealable container.[2][7]

    • Label this container as "Hazardous Waste" with the chemical name and the word "Spill Debris."

  • Decontamination : Wash the spill area thoroughly with soap and water, and prevent runoff from entering drains.[7]

  • Seek Medical Attention : If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][2]

By integrating these robust, verifiable procedures into your laboratory's standard operations, you uphold the highest standards of scientific integrity and workplace safety.

References

  • Hysol MB 50 - SAFETY DATA SHEET. (2025).
  • Material Safety Data Sheet - Cole-Parmer. (n.d.).
  • USP SDS US - USP-MSDS. (2020).
  • Safety Data Sheet: Formic acid - Carl ROTH. (n.d.).
  • Material Safety Data Sheet - 2-Furoic Acid, 98% - Cole-Parmer. (n.d.).
  • Tetrahydro-2-furoic acid - Safety Data Sheet. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025).
  • Material Safety Data Sheet - Pfizer. (2008).
  • Safety Data Sheet - DC Fine Chemicals. (2024).
  • 2-Furoic acid - Santa Cruz Biotechnology. (n.d.).
  • 2-FUROIC ACID 98% - Sdfine. (n.d.).
  • 2 - SAFETY DATA SHEET. (2025).
  • 2 - SAFETY DATA SHEET. (2010).
  • 5-[(2-methoxyphenoxy)methyl]furan-2-carboxylic acid - C13H12O5 | CSSS00000629048. (n.d.).
  • Organic Acid Standard Operating Procedure. (n.d.).
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2018).
  • Waste handling in the organic chemistry lab. (n.d.).
  • 5-Methyl-2-furoic acid 97 1917-15-3 - Sigma-Aldrich. (n.d.).
  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. (n.d.).
  • 881041-12-9| Chemical Name : 5-[(2-Formylphenoxy)methyl]-2-furoic acid | Pharmaffiliates. (n.d.).
  • Properly Managing Chemical Waste in Laboratories. (n.d.).
  • 5-((3-Methyl-4-nitrophenoxy)methyl)furan-2-carboxylic acid - ChemScene. (n.d.).
  • 5-Hydroxymethyl-2-furancarboxylic Acid (CAS 6338-41-6) - Cayman Chemical. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.